2,3-Desisopropylidene Topiramate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFMBYSMXMIARD-JAGXHNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652538 | |
| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851957-35-2 | |
| Record name | 2,3-Desisopropylidene topiramate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DESISOPROPYLIDENE TOPIRAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,3-Desisopropylidene Topiramate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Desisopropylidene topiramate is recognized primarily as a human metabolite of topiramate, a widely used second-generation antiepileptic drug.[1][2] Topiramate is also prescribed for the prevention of migraines and, in combination with phentermine, for chronic weight management.[1][3] Structurally, this compound is a derivative of the parent compound where one of the two isopropylidene groups has been removed. This technical guide provides a comprehensive summary of the currently available information on this compound, focusing on its chemical properties, metabolic formation, and reported biological relevance.
Chemical and Physical Properties
This compound is a modified sugar derivative. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-sulfamate | [4] |
| Synonyms | 2,3-Diol-topiramate | [5] |
| CAS Number | 851957-35-2 | [4] |
| Molecular Formula | C₉H₁₇NO₈S | [4] |
| Molecular Weight | 299.3 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
Metabolism and Pharmacokinetics
Topiramate is not extensively metabolized in humans, with approximately 70% of an administered dose being excreted unchanged in the urine.[6] The remaining portion undergoes metabolism via hydroxylation, hydrolysis, and glucuronidation to produce six identified metabolites, none of which accounts for more than 5% of the administered dose.[6][7] this compound is one of these minor metabolites.[1]
While the metabolites of topiramate, including this compound, are generally considered to be pharmacologically inactive, their formation can be influenced by co-administered drugs that induce metabolic enzymes.[8]
The following diagram illustrates the metabolic pathway from the parent drug, topiramate, to its metabolite, this compound.
Caption: Metabolic conversion of Topiramate.
Biological Activity
Current scientific literature consistently reports that the metabolites of topiramate, including this compound, are pharmacologically inactive.[8] The therapeutic effects of topiramate are attributed to the parent molecule, which exerts its action through multiple mechanisms, including the blockade of voltage-dependent sodium channels, enhancement of GABA-A receptor activity, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase isoenzymes.[9]
As of the latest available data, there are no published in-depth studies detailing specific biological assays or experimental protocols designed to evaluate the activity of this compound. The consensus in the field is that this metabolite does not significantly contribute to the clinical efficacy or the side-effect profile of topiramate.
Experimental Protocols
Synthesis
Detailed, publicly available experimental protocols for the specific synthesis of this compound are scarce. The scientific literature primarily focuses on the synthesis of the parent drug, topiramate, and its analogues with potential therapeutic activity.[10][11][12] The generation of this compound is typically a result of the metabolic processes acting on topiramate in vivo. For research purposes, this metabolite is commercially available from specialized chemical suppliers.[2][4]
Analytical Methods
The analysis of topiramate and its metabolites, including this compound, in biological matrices is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS) methods. These methods offer high sensitivity and specificity for the quantification of these compounds in plasma and urine.[6][13][14]
A general workflow for the analysis of topiramate and its metabolites from biological samples is outlined below.
Caption: General analytical workflow.
Conclusion
This compound is a minor metabolite of the antiepileptic drug topiramate. While its chemical properties are well-defined, the current body of scientific evidence indicates that it is pharmacologically inactive and does not contribute to the therapeutic effects of the parent compound. Further research into the specific biological properties of this metabolite is limited, with the primary focus remaining on the pharmacologically active parent drug, topiramate. For researchers requiring this compound for analytical or other research purposes, it is available through commercial sources.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scbt.com [scbt.com]
- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 5. GSRS [precision.fda.gov]
- 6. fda.gov [fda.gov]
- 7. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]
- 12. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 13. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]
- 14. scirp.org [scirp.org]
2,3-Desisopropylidene Topiramate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2,3-Desisopropylidene Topiramate. The content is tailored for researchers, scientists, and professionals in the field of drug development and pharmaceutical analysis.
Introduction
This compound is one of the metabolites of Topiramate, a widely used antiepileptic drug also prescribed for migraine prophylaxis.[1][2] Topiramate is a sulfamate-substituted monosaccharide, structurally distinct from other anticonvulsant medications.[3] Its metabolism in the human body occurs through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites, including this compound.[2] Notably, the metabolites of Topiramate are generally considered to be pharmacologically inactive.[2] This document focuses on the chemical and analytical characteristics of the 2,3-Desisopropylidene metabolite.
Chemical Structure and Identification
This compound is formed by the hydrolysis of one of the two isopropylidene groups of the parent Topiramate molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[4][5]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[6] |
| CAS Number | 851957-35-2[6] |
| Molecular Formula | C9H17NO8S[1][6] |
| Canonical SMILES | CC1(O[C@@H]2CO--INVALID-LINK--O">C@@(COS(=O)(=O)N)O)C[6] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. However, some properties can be computed or inferred from available data. For context, the properties of the parent drug, Topiramate, are also provided.
Table 2: Physicochemical Properties
| Property | This compound | Topiramate (Parent Drug) |
| Molecular Weight | 299.30 g/mol [1][6] | 339.36 g/mol [3] |
| Appearance | White to Off-White Powder[4] | White crystalline powder with a bitter taste[3] |
| Melting Point | Not reported | 123-125 °C[3] |
| LogP (Computed) | -2.4[6] | -0.8[3] |
| Solubility | Not reported | Water solubility: 9.8 mg/mL at ~25 °C |
Metabolic Pathway
This compound is a product of the metabolic breakdown of Topiramate. The primary metabolic routes for Topiramate include hydrolysis of the isopropylidene groups and hydroxylation of the alkyl side chains.
Experimental Protocols
While a specific synthesis protocol for this compound is not commonly detailed—as it is primarily obtained through metabolism or degradation—this section outlines the methodologies for its formation via forced degradation of Topiramate and its subsequent analysis.
Forced Degradation of Topiramate
Forced degradation studies are essential for identifying degradation products and developing stability-indicating analytical methods.[7] this compound can be generated under hydrolytic stress conditions.
Protocol for Acidic Hydrolysis:
-
Preparation of Stock Solution: Prepare a standard stock solution of Topiramate in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Acid Treatment: Transfer a known volume of the Topiramate stock solution into a flask. Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubation: Heat the mixture at 40°C for 3 hours.[7]
-
Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide) to a pH of approximately 7.0.
-
Dilution: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated analytical method, such as LC-MS, to identify and quantify the degradation products, including this compound.
Note: Similar protocols can be applied for alkaline (e.g., 0.1 M NaOH), neutral (water), and oxidative (e.g., 3% H₂O₂) degradation studies under varying temperature and time conditions.[7]
Analytical Methodology for Quantification in Biological Matrices
A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the quantification of Topiramate and its metabolites in plasma and urine.[8][9]
Sample Preparation (from Urine):
-
Sample Collection: Collect 1 mL of urine sample.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated Topiramate) to the sample.
-
Extraction: Perform a liquid-liquid extraction by adding a suitable organic solvent, such as diethyl ether. Vortex the mixture to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS system.
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution mobile phase, typically consisting of water and methanol or acetonitrile with a modifying agent like ammonium acetate.[10]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with tandem mass spectrometric (MS/MS) identification.[8][9]
Biological Activity
Currently, the metabolites of Topiramate, including this compound, are not known to be pharmacologically active.[2] The therapeutic effects observed during Topiramate treatment are attributed to the parent compound, which acts on voltage-dependent sodium channels, GABA receptors, and glutamate receptors.[2]
Conclusion
This compound is a key metabolite of Topiramate, formed primarily through hydrolysis. While considered biologically inactive, its detection and quantification are crucial for pharmacokinetic studies, stability testing of the parent drug, and understanding the overall metabolic profile of Topiramate. The analytical methods outlined, particularly LC-MS, provide the necessary sensitivity and specificity for its analysis in various matrices. Further research into the physicochemical properties of this metabolite would be beneficial for a more complete characterization.
References
- 1. scbt.com [scbt.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jrtdd.com [jrtdd.com]
2,3-Desisopropylidene Topiramate: An In-Depth Technical Guide on a Key Metabolite of Topiramate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate, a sulfamate-substituted monosaccharide, is a widely used antiepileptic drug, also prescribed for migraine prophylaxis. While the parent drug is primarily excreted unchanged, a portion undergoes metabolic transformation in the body.[1] Understanding the metabolic profile of topiramate is crucial for a comprehensive assessment of its pharmacology, potential drug-drug interactions, and overall safety profile. One of the key metabolic pathways involves the hydrolysis of its isopropylidene groups, leading to the formation of metabolites such as 2,3-desisopropylidene topiramate.[2] This technical guide provides an in-depth overview of this compound, focusing on its quantitative analysis, the experimental protocols for its detection, and its place within the broader metabolic landscape of topiramate.
Metabolic Pathway of Topiramate
Topiramate undergoes metabolism primarily through hydroxylation and hydrolysis, resulting in several metabolites.[3] The hydrolysis of the 2,3:4,5-di-O-isopropylidene moiety is a significant pathway, yielding this compound and 4,5-desisopropylidene topiramate. Additionally, hydroxylation at the 9th and 10th positions of the topiramate molecule leads to the formation of 9-hydroxy topiramate and 10-hydroxy topiramate.[2] These reactions are catalyzed by cytochrome P450 enzymes, with CYP3A4 being implicated in the metabolism of topiramate, particularly at higher concentrations.[4][5]
Caption: Metabolic pathway of Topiramate.
Quantitative Data
The quantification of this compound in biological matrices is essential for pharmacokinetic studies and for understanding its contribution to the overall disposition of topiramate. The following tables summarize the available quantitative data from studies utilizing liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) for the analysis of this metabolite.
Table 1: Quantitative Analysis of this compound in Human Plasma
| Analyte | Concentration Range (µg/mL) | Method | Reference |
| This compound | 0.01 - 2.0 | LC-MS/MS | [6] |
Table 2: Quantitative Analysis of Topiramate and its Metabolites in Human Urine
| Analyte | Concentration Range (µg/mL) | Metabolite-to-Parent Ratio | Method | Reference |
| Topiramate | 20 - 300 | - | LC-MS | [7] |
| 10-Hydroxy Topiramate | 1 - 50 | 0.02 - 0.17 | LC-MS | [7] |
| This compound | Not explicitly quantified, but identified as a quantitatively significant metabolite | 0.05 - 0.51 (apparent) | LC-MS | [7] |
| 4,5-Desisopropylidene Topiramate | Quantifiable in only 4 out of 11 patients | - | LC-MS | [7] |
| 9-Hydroxy Topiramate | Quantifiable in only 4 out of 11 patients | - | LC-MS | [7] |
Experimental Protocols
The accurate quantification of this compound requires sensitive and specific analytical methods. The following sections detail the experimental protocols from published studies.
Method 1: LC-MS/MS for the Simultaneous Quantification of Topiramate and its Main Metabolites in Human Plasma[6]
This method provides a sensitive and reliable approach for the simultaneous determination of topiramate and its four main metabolites, including this compound.
Experimental Workflow:
Caption: LC-MS/MS experimental workflow.
Sample Preparation:
-
A 100 µL aliquot of human plasma is used.
-
Liquid-liquid extraction is performed using a mixture of ethyl acetate and diethyl ether.
Chromatography:
-
System: 1290 Infinity UHPLC.
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient elution with water and methanol.
-
Internal Standard: Stable isotope-labeled topiramate.
Mass Spectrometry:
-
System: 6460 Triple Quad Mass Spectrometer.
-
Mode: Negative Multiple Reaction Monitoring (MRM).
Validation:
-
The method was validated for selectivity, accuracy, precision, and linearity over the concentration range of 0.01-2.0 µg/mL for this compound.
Method 2: LC-MS for the Analysis of Topiramate and its Metabolites in Plasma and Urine[7]
This method was developed to quantify topiramate and its metabolites in both plasma and urine samples.
Sample Preparation:
-
Plasma: 0.5 mL of plasma is extracted with diethyl ether.
-
Urine: 1 mL of urine is extracted with diethyl ether.
Chromatography and Mass Spectrometry:
-
System: Liquid chromatography coupled with a mass spectrometer.
-
Detection Mode: Positive ion mode detection for tandem mass spectrometric (MS/MS) identification.
-
Internal Standard: Topiramate-d12.
Quantification of this compound:
-
Due to the lack of a reference standard for this compound at the time of the study, its quantification was based on the calibration curves of its isomer, 4,5-desisopropylidene topiramate, owing to their similar MS/MS spectra.
Conclusion
This compound is a recognized and quantitatively significant metabolite of topiramate, formed through the hydrolysis of the parent compound. Its presence and concentration in biological fluids provide valuable insights into the metabolic fate of topiramate. The detailed LC-MS and LC-MS/MS methods described in this guide offer robust and validated approaches for the accurate quantification of this metabolite, which is crucial for advancing research in drug metabolism, pharmacokinetics, and clinical pharmacology. The continued investigation into the metabolic pathways of topiramate and its metabolites will further enhance our understanding of its therapeutic effects and potential for drug interactions.
References
- 1. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dose-dependent induction of cytochrome P450 (CYP) 3A4 and activation of pregnane X receptor by topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 2,3-Desisopropylidene Topiramate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo metabolic formation of 2,3-desisopropylidene topiramate, a primary metabolite of the anticonvulsant drug topiramate. This document outlines the metabolic pathway, the enzymatic mechanisms involved, quantitative data from human studies, and detailed experimental protocols for the analysis of this biotransformation.
Overview of Topiramate Metabolism
Topiramate (TPM) is a sulfamate-substituted monosaccharide that is primarily excreted unchanged in the urine.[1][2] In healthy individuals not taking enzyme-inducing drugs, metabolism accounts for approximately 20% of the administered dose.[1] However, this fraction can increase to as much as 50% in patients concomitantly receiving enzyme-inducing antiepileptic drugs, such as carbamazepine or phenytoin.[1][3] The metabolism of topiramate proceeds through three main pathways: hydroxylation, glucuronidation, and hydrolysis.[4][5] Hydrolysis of the two isopropylidene groups is a key pathway, leading to the formation of diol metabolites, including this compound.[4]
Mechanism of this compound Formation
The formation of this compound occurs via the hydrolytic cleavage of the isopropylidene group at the 2- and 3-positions of the fructopyranose ring.
Enzymatic Pathway
While the specific hydrolase has not been definitively identified in all literature, substantial evidence points to the involvement of the cytochrome P450 (CYP) enzyme system. The significant increase in topiramate metabolism upon co-administration with potent CYP3A4 inducers like carbamazepine strongly implicates CYP enzymes in its biotransformation.[1][6] Studies have shown that topiramate itself can act as a mild, dose-dependent inducer of CYP3A4.[3][7] This enzymatic reaction involves the oxidative cleavage of the ketal, resulting in the diol metabolite.
Quantitative Data: In Vivo Human Studies
The impact of enzyme induction on the formation of this compound has been quantified in clinical studies. Co-administration of carbamazepine, a known CYP3A4 inducer, significantly enhances the metabolic clearance of topiramate, leading to a notable increase in metabolite formation. A study in healthy subjects demonstrated a marked increase in the urinary excretion of the metabolite.[4][8]
| Parameter | Topiramate Monotherapy (Control) | Topiramate + Carbamazepine (Induced) | Fold Increase | Reference |
| Urinary Recovery of 2,3-diol-TPM (% of Dose) | 3.5% | 13% | ~3.7x | [4] |
| Urinary Recovery of 10-OH-TPM (% of Dose) | <1% | <2% | ~2x | [4] |
| Topiramate Oral Clearance (CL/F) | Not specified | Increased ~2-fold | ~2x | [1] |
Table 1: Effect of Carbamazepine-induced enzyme induction on the urinary excretion of topiramate metabolites.
Experimental Protocols
The identification and quantification of this compound in biological matrices require sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Human Pharmacokinetic Study Protocol
This section describes a representative protocol for a clinical study designed to evaluate the effect of an enzyme inducer on topiramate metabolism.
-
Study Design : An open-label, two-period, crossover study in healthy adult volunteers.
-
Subjects : Healthy, non-smoking male and female subjects, aged 18-45 years. Subjects undergo a full medical screening.
-
Treatment Protocol :
-
Period 1 (Control) : Subjects receive a single oral dose of 200 mg topiramate.
-
Washout Period : A 21-day washout period is observed.
-
Period 2 (Induced) : Subjects receive carbamazepine (e.g., 600 mg/day) for a duration sufficient to achieve steady-state induction (e.g., 24 days). On a specified day (e.g., Day 18), a single oral dose of 200 mg topiramate is co-administered.
-
-
Sample Collection :
-
Serial blood samples are collected in heparinized tubes at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-topiramate administration in each period.
-
Plasma is separated by centrifugation and stored at -20°C or lower.
-
Urine is collected over intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) post-dose. The total volume is recorded, and an aliquot is stored at -20°C or lower.
-
-
Sample Analysis : See Section 4.3 for the analytical protocol.
In Vitro Human Liver Microsome (HLM) Incubation Protocol
This protocol is designed to identify the enzymes responsible for topiramate metabolism in vitro.
-
Materials : Pooled human liver microsomes (HLMs), topiramate, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), 0.1 M phosphate buffer (pH 7.4).
-
Incubation :
-
Prepare a master mix containing phosphate buffer and HLMs (e.g., final concentration 0.5 mg/mL).
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Add topiramate (e.g., final concentration 1-100 µM) to initiate the reaction. For enzyme kinetic studies, a range of concentrations is used.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Reaction Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation : Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis : Transfer the supernatant for LC-MS/MS analysis to identify and quantify the formation of this compound.
Analytical Method: LC-MS/MS for Metabolite Quantification
-
Sample Preparation (Urine) :
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add an internal standard (e.g., Topiramate-d12).
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
System : UPLC or HPLC system.
-
Column : C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.8 µm).[9]
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Mass Spectrometry Conditions :
-
Quantification : Create calibration curves using standards of this compound in a blank matrix. Quantify the metabolite concentration based on the peak area ratio of the analyte to the internal standard.[10]
Conclusion
The in vivo formation of this compound is a result of the hydrolytic metabolism of the parent drug. This pathway, while minor in individuals on monotherapy, becomes significantly more prominent in the presence of potent cytochrome P450 enzyme inducers like carbamazepine, strongly suggesting the involvement of the CYP system, particularly CYP3A4. The quantification of this and other metabolites is crucial for understanding the complete pharmacokinetic profile of topiramate and predicting potential drug-drug interactions, especially in polytherapy regimens common in the treatment of epilepsy. The use of robust LC-MS/MS methods is essential for the accurate measurement of these metabolites in biological fluids.
References
- 1. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of topiramate for the treatment of epilepsy in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topiramate rapidly raises brain GABA in epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of CYP Inducers/Inhibitors on Topiramate Concentration: Clinical Value of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent induction of cytochrome P450 (CYP) 3A4 and activation of pregnane X receptor by topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of the Newer Anti-Epilepsy Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]
- 10. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,3-Desisopropylidene Topiramate: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Desisopropylidene Topiramate, a primary metabolite of the anticonvulsant drug Topiramate. This document details available quantitative data, outlines relevant experimental protocols, and presents logical workflows and the pharmacological context of its parent compound through structured diagrams.
Introduction
This compound is a metabolite of Topiramate, a sulfamate-substituted monosaccharide used in the treatment of epilepsy and the prevention of migraines.[1][2] Topiramate is not extensively metabolized, with its metabolites, including this compound, constituting a minor fraction of the administered dose.[1][3] The metabolites of Topiramate are not known to be pharmacologically active.[3] This guide focuses on the specific physicochemical characteristics of the 2,3-Desisopropylidene metabolite.
Chemical and Physical Properties
The properties of this compound are summarized below. Data is primarily derived from computational models and available chemical databases.
Chemical Identity
| Identifier | Value |
| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1][4]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[5] |
| Synonyms | This compound, 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate[5][6] |
| CAS Number | 851957-35-2[5][7] |
| Molecular Formula | C₉H₁₇NO₈S[5][7] |
| Molecular Weight | 299.30 g/mol [5][7] |
| Canonical SMILES | CC1(O[C@@H]2CO--INVALID-LINK--O">C@@(COS(=O)(=O)N)O)C[5][8] |
Computed Physicochemical Properties
| Property | Value |
| XLogP3 | -2.4[5] |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 3 |
| Exact Mass | 299.06748767 Da[5] |
| Topological Polar Surface Area | 159 Ų |
| Heavy Atom Count | 19 |
| Complexity | 449 |
Experimental Protocols
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and selective approach for the quantification of Topiramate and its metabolites, including this compound, in biological samples such as plasma.[9][10]
Objective: To determine the concentration of this compound in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials and Reagents:
-
Reference standard of this compound
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Chloroform
-
Water (deionized)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 1 mL of chloroform to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (lower) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Use a linear regression analysis to determine the concentration of the analyte in the unknown samples.
-
Visualization of Workflows and Pathways
Analytical Workflow for Metabolite Quantification
The following diagram illustrates the general workflow for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.
Pharmacological Context: Mechanism of Action of Topiramate
While this compound itself is considered inactive, understanding the mechanism of its parent drug, Topiramate, is crucial for contextualizing its role as a metabolite. Topiramate exerts its anticonvulsant and migraine-prophylactic effects through multiple mechanisms that stabilize neuronal membranes and modulate neurotransmitter activity.[3][4][11][12]
The key mechanisms of Topiramate include:
-
Blockade of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, which reduces sustained repetitive firing of neurons.[1][4]
-
Potentiation of GABAergic Activity: It enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[3][11]
-
Antagonism of Glutamate Receptors: Topiramate antagonizes the AMPA and kainate subtypes of glutamate receptors, reducing excitatory neurotransmission.[3][12]
-
Inhibition of Carbonic Anhydrase: It is a weak inhibitor of carbonic anhydrase isoenzymes, though the clinical significance of this action for its primary indications is not fully established.[11][12]
The diagram below illustrates these interconnected mechanisms.
References
- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]
- 5. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 9. japsonline.com [japsonline.com]
- 10. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyfreak.com [pharmacyfreak.com]
Exploratory Studies on the Biological Activity of Topiramate Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiramate is a broad-spectrum antiepileptic drug with a complex pharmacological profile, exerting its effects through multiple mechanisms. While the biological activity of the parent drug is well-characterized, the contribution of its metabolites to its therapeutic and adverse effects is less understood. This technical guide provides a comprehensive overview of the exploratory studies on the biological activity of Topiramate metabolites. It summarizes the available quantitative data, details the experimental protocols used for their assessment, and visualizes key pathways and workflows to support further research and development in this area.
Introduction
Topiramate is a sulfamate-substituted monosaccharide that is structurally distinct from other anticonvulsant drugs. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels, enhancement of GABA-A receptor-mediated inhibition, and antagonism of AMPA/kainate glutamate receptors.[1][2] Topiramate is primarily excreted unchanged in the urine (approximately 70-80%).[3] The metabolism of Topiramate proceeds through hydroxylation, hydrolysis, and glucuronidation, resulting in the formation of at least six metabolites, none of which accounts for more than 5% of an administered dose.[3][4]
The primary metabolites that have been identified include:
-
10-hydroxy-topiramate
-
9-hydroxy-topiramate
-
2,3-desisopropylidene-topiramate
-
4,5-desisopropylidene-topiramate
-
2,3-diol-topiramate
While these metabolites are generally considered to be pharmacologically inactive or significantly less potent than the parent compound, a thorough understanding of their potential biological activities is crucial for a complete safety and efficacy profile of Topiramate.[3][5] This guide synthesizes the available, albeit limited, information on the biological activity of these metabolites.
Data Presentation: Biological Activity of Topiramate and its Metabolites
Quantitative data on the biological activity of individual Topiramate metabolites are scarce in the published literature. The prevailing view is that they possess minimal pharmacological activity. However, for a comparative perspective, the following tables summarize the known quantitative data for the parent drug, Topiramate, and the qualitative and semi-quantitative information available for its metabolites.
Table 1: Anticonvulsant Activity of Topiramate
| Compound | Animal Model | Seizure Test | ED50 (mg/kg, p.o.) | Reference |
| Topiramate | Rat | Maximal Electroshock Seizure (MES) | 13.5 | [6] |
| Topiramate | Mouse | Maximal Electroshock Seizure (MES) | 40.9 | [6] |
| Topiramate | Mouse | Pentylenetetrazol (PTZ)-induced clonic seizures | 1,030 | [6] |
Table 2: In Vitro Activity of Topiramate on Ion Channels and Receptors
| Target | Assay Type | Preparation | IC50/EC50 (µM) | Effect | Reference |
| Voltage-gated Sodium Channels | Whole-cell patch clamp | Rat cerebellar granule cells | 48.9 (IC50) | Reduction of inward current | [6][7] |
| AMPA/Kainate Receptors (kainate-evoked) | Whole-cell patch clamp | Rat basolateral amygdala neurons | ~0.5 (IC50) for GluR5 kainate receptors | Selective inhibition of synaptic currents | [8] |
| GABA-A Receptors | Electrophysiology | Xenopus oocytes expressing recombinant receptors | N/A | Potentiation and direct activation (subunit-dependent) |
Table 3: Biological Activity of Topiramate Metabolites (Qualitative and Semi-Quantitative)
| Metabolite | Biological Activity Summary | Reference |
| Hydroxylated Metabolite (unspecified) | Reported to have approximately one-fifth the anticonvulsant potency of Topiramate in animal models (Maximal Electroshock Seizure test in mice). The specific hydroxylated metabolite was not identified. | [1] |
| All identified metabolites | Generally considered to be pharmacologically inactive or possess significantly less activity than the parent drug. Pre-treatment with a P450 enzyme inhibitor did not decrease, and in some cases increased, the anticonvulsant potency of Topiramate, suggesting the parent compound is the primary active agent. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Topiramate and its potential metabolites.
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure, indicative of activity against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g) or rats (100-150 g)
-
Electroconvulsiometer with corneal electrodes
-
0.9% saline solution with 0.5% carboxymethylcellulose (vehicle)
-
Test compound (Topiramate or metabolite) dissolved/suspended in vehicle
Procedure:
-
Animals are fasted for at least 4 hours prior to the experiment with free access to water.
-
The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of animals.
-
At the time of peak effect (e.g., 4 hours post-oral administration for Topiramate), a drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The number of animals protected from the tonic hindlimb extension in each group is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.
In Vitro Ion Channel Modulation: Whole-Cell Patch Clamp of Voltage-Gated Sodium Channels
Objective: To measure the effect of a compound on the function of voltage-gated sodium channels in isolated neurons.
Materials:
-
Primary culture of rat cerebellar granule cells
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass micropipettes (2-5 MΩ resistance)
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsF, 11 EGTA, 10 HEPES, 2 MgCl2, 1 CaCl2 (pH 7.2)
-
Test compound (Topiramate or metabolite)
Procedure:
-
A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope.
-
A micropipette filled with the internal solution is brought into contact with the cell membrane of a neuron.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -90 mV.
-
Voltage-gated sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
After recording baseline currents, the external solution containing the test compound is perfused into the recording chamber.
-
The effect of the compound on the amplitude and kinetics of the sodium current is recorded.
-
To determine the IC50, concentration-response curves are generated by applying a range of compound concentrations and measuring the percentage of current inhibition.
In Vitro Receptor Modulation: Radioligand Binding Assay for GABA-A Receptors
Objective: To determine the ability of a compound to modulate the binding of a radiolabeled ligand to the GABA-A receptor complex.
Materials:
-
Rat whole brain tissue
-
[3H]flunitrazepam (radioligand for the benzodiazepine site)
-
GABA
-
Tris-HCl buffer
-
Test compound (Topiramate or metabolite)
-
Unlabeled flunitrazepam (for determining non-specific binding)
-
Scintillation counter and vials
Procedure:
-
Rat brain tissue is homogenized in ice-cold Tris-HCl buffer and centrifuged to prepare a crude membrane fraction.
-
The membrane preparation is incubated in a reaction mixture containing the Tris-HCl buffer, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the test compound.
-
To assess the effect of GABA, a fixed concentration of GABA is included in a parallel set of experiments.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled flunitrazepam.
-
The incubation is carried out at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The ability of the test compound to enhance or inhibit [3H]flunitrazepam binding in the absence and presence of GABA is determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Modulation of α5 GABAA Receptors Exacerbates Aberrant Inhibition at Key Hippocampal Neuronal Circuits in APP Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective antagonism of GluR5 kainate-receptor-mediated synaptic currents by topiramate in rat basolateral amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to 2,3-Desisopropylidene Topiramate
CAS Number: 851957-35-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite and known impurity of the anticonvulsant drug Topiramate. This document consolidates available data on its chemical properties, metabolic formation, and analytical characterization. Detailed experimental protocols for its synthesis via hydrolysis and its analysis by high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide includes visualizations of the metabolic pathway of Topiramate and a typical analytical workflow to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a significant compound in the study of Topiramate, a widely used medication for the treatment of epilepsy and the prevention of migraines.[1] As a metabolite, its formation and clearance are crucial aspects of Topiramate's pharmacokinetic profile.[2] It is formed through the hydrolysis of one of the two isopropylidene groups of the parent drug.[3] In the context of pharmaceutical manufacturing, it is also considered a process-related impurity and a degradation product. Therefore, robust analytical methods for its detection and quantification are essential for quality control. This guide aims to provide a detailed technical resource for scientists and researchers working with Topiramate and its related compounds.
Chemical and Physical Properties
This compound is a modified sugar derivative.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 851957-35-2 | [5][6] |
| Molecular Formula | C9H17NO8S | [4][5][6] |
| Molecular Weight | 299.30 g/mol | [5][6] |
| IUPAC Name | [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[7][8]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | [5] |
| Synonyms | 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate, 2,3-Diol-topiramate | [5][9] |
| Appearance | White to Off-White Solid | [9] |
Metabolic Pathway of Topiramate
Topiramate is metabolized in the liver through hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several metabolites.[1][10] this compound is formed via the hydrolysis of the 2,3-isopropylidene group from the parent Topiramate molecule.[3] The metabolic fate of Topiramate is illustrated in the following diagram.
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Hydrolysis
While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible method involves the selective acid-catalyzed hydrolysis of Topiramate. This approach is based on established principles of carbohydrate chemistry, where the kinetic and thermodynamic stability of isopropylidene groups can be exploited.
Objective: To selectively hydrolyze the 2,3-isopropylidene group of Topiramate to yield this compound.
Materials:
-
Topiramate
-
Aqueous solution of a weak acid (e.g., 0.1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate gradient)
Procedure:
-
Dissolve Topiramate in a suitable solvent mixture, such as acetonitrile and water.
-
Add a catalytic amount of a weak acid to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to observe the formation of the product and the consumption of the starting material.
-
Once the reaction has reached the desired conversion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system to isolate this compound.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
The analysis of Topiramate and its impurities, including this compound, is challenging due to the lack of a strong UV chromophore.[11] Therefore, HPLC methods often employ universal detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[8][12]
Objective: To develop and validate an HPLC method for the identification and quantification of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) or a mixed-mode column |
| Mobile Phase | A gradient of acetonitrile and water or an isocratic mixture. A buffer like ammonium acetate may be used for mixed-mode chromatography. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 50°C |
| Detector | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |
| Injection Volume | 10 - 20 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by constructing a calibration curve from the peak areas of the standards.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Conclusion
This compound is a key molecule in the comprehensive understanding of Topiramate's pharmacology and quality control. This guide has provided a consolidated resource of its chemical properties, metabolic origin, and analytical methodologies. The detailed experimental protocols and workflow visualizations serve as a practical reference for researchers and professionals in the field of drug development and analysis. A thorough understanding of this metabolite is imperative for ensuring the safety, efficacy, and quality of Topiramate-based pharmaceuticals.
References
- 1. Topiramate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Portico [access.portico.org]
- 4. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 5. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Discovery, History, and Development of Topiramate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topiramate, a sulfamate-substituted monosaccharide, represents a significant advancement in the treatment of epilepsy and migraine. Its discovery was serendipitous, emerging from a research program focused on developing new antidiabetic agents. This technical guide provides an in-depth exploration of the discovery, history, and development of topiramate and its derivatives. It covers the preclinical and clinical development, mechanism of action, synthesis, pharmacokinetic profile, and safety data. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this unique therapeutic agent.
Introduction: The Serendipitous Discovery of a Novel Anticonvulsant
Topiramate was discovered in 1979 by Drs. Bruce E. Maryanoff and Joseph F. Gardocki during their research at McNeil Pharmaceuticals.[1] The compound was synthesized as a chemical intermediate in a program aimed at developing a novel antidiabetic drug.[2][3][4][5] Its potential as an anticonvulsant was identified through phenotypic screening in standard in vivo models, which are highly predictive of clinical efficacy in humans for epilepsy.[4][5] This discovery was unexpected, as topiramate's structure, a sulfamate derivative of the monosaccharide fructose, is unique among antiepileptic drugs.[2][4][5]
Following its discovery, topiramate underwent extensive preclinical and clinical development. It was first approved for medical use in the United States in 1996 as an adjunctive therapy for epilepsy.[1][2] Its indication was later expanded to include monotherapy for epilepsy and the prevention of migraine headaches.[2][6][7]
Preclinical Development and Mechanistic Elucidation
Early Pharmacological Screening
The anticonvulsant properties of topiramate were first identified through its activity in the maximal electroshock seizure (MES) test in mice and rats, a model that predicts efficacy against generalized tonic-clonic seizures.[4] Further studies demonstrated its effectiveness in a variety of seizure models, including those for partial seizures and seizures associated with Lennox-Gastaut syndrome, suggesting a broad spectrum of anticonvulsant activity.[1][8][9]
Unraveling the Multifaceted Mechanism of Action
The precise mechanism of action of topiramate is not fully understood, but it is known to act on multiple targets, contributing to its efficacy as a "neurostabilizer".[2][3][4][6][10] Its primary mechanisms include:
-
Blockade of voltage-gated sodium channels: Topiramate reduces the frequency of activation of these channels in a state-dependent manner, thereby inhibiting the sustained repetitive firing of neurons.[11][12]
-
Enhancement of GABAergic activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors.[2][8][11][12]
-
Antagonism of glutamate receptors: Topiramate blocks the kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtypes of glutamate receptors, reducing excitatory neurotransmission.[2][11][12]
-
Inhibition of carbonic anhydrase isoenzymes: It is a weak inhibitor of carbonic anhydrase, particularly isoenzymes II and IV.[1][6][11]
These multiple actions are believed to work synergistically to reduce neuronal hyperexcitability, which is a hallmark of both epilepsy and migraine.[7][13]
Caption: Signaling pathways affected by Topiramate.
Synthesis and Chemical Development
Synthesis of Topiramate
The synthesis of topiramate starts from D-fructose. A key intermediate is 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose. The synthesis generally involves esterification, ammonolysis, catalytic hydrogenation, and hydrolyzation.[14] The ammonolysis method has been identified as a primary research direction for the efficient synthesis of topiramate.[14]
Caption: Simplified synthesis workflow of Topiramate.
Development of Topiramate Derivatives
Research into topiramate derivatives has focused on synthesizing analogues to better understand its mechanism of action and to potentially develop compounds with improved therapeutic profiles. These include hydroxylated derivatives and heterocyclic analogues.[15][16][17] The synthesis of these analogues often starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, with modifications at the C-1 position of the fructose backbone to introduce heterocyclic rings.[15][16]
Clinical Development and Efficacy
Clinical Trial Programs for Epilepsy
The clinical development of topiramate for epilepsy involved numerous double-blind, placebo-controlled trials.[9][18] These studies evaluated its efficacy and safety as both adjunctive therapy and monotherapy for partial-onset seizures and primary generalized tonic-clonic seizures in adults and children.[9][18]
Caption: A typical clinical trial workflow for Topiramate.
Efficacy in Epilepsy
Topiramate has demonstrated significant efficacy in reducing seizure frequency. In monotherapy trials, a substantial percentage of patients achieved seizure freedom.
| Indication | Dosage | Efficacy Outcome | Reference |
| Epilepsy (monotherapy) | 400 mg/day | 75% of patients remained seizure-free at 1 year.[19] | [19] |
| Epilepsy (monotherapy) | 50 mg/day | 59% of patients were seizure-free at 1 year.[19] | [19] |
| Partial-onset seizures (adjunctive) | 400 mg/day | 35-47% reduction in seizure frequency.[9] | [9] |
Clinical Trial Programs for Migraine Prophylaxis
The efficacy of topiramate for the prevention of migraines was established in several large, randomized, placebo-controlled trials.[13][20][21] These studies typically involved a titration phase to a target dose, followed by a maintenance phase.[20][21]
Efficacy in Migraine Prophylaxis
Topiramate has been shown to be effective in reducing the frequency and severity of migraine attacks.
| Indication | Dosage | Efficacy Outcome | Reference |
| Migraine Prevention | 100 mg/day | >50% reduction in monthly migraine frequency in 49-54% of patients.[19] | [19] |
| Migraine Prevention | 100 mg/day | Significant decrease in monthly migraine frequency (P=0.008 vs placebo).[13] | [13] |
| Migraine Prevention | 200 mg/day | Significant decrease in monthly migraine frequency (P<0.001 vs placebo).[13] | [13] |
| Migraine Prevention | 100 mg BID | Mean 28-day migraine frequency reduced to 3.2 vs 3.8 for placebo (P=0.001).[20] | [20] |
Pharmacokinetic and Pharmacodynamic Profile
Pharmacokinetics of Topiramate
Topiramate exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and linear kinetics.[22][23][24]
| Parameter | Value | Reference |
| Bioavailability | ~80% | [1][8] |
| Protein Binding | 13-17% | [1][8][24] |
| Metabolism | Hepatic (20-30%) | [1][23] |
| Elimination Half-life | ~21 hours | [1][8] |
| Excretion | Primarily renal (70% unchanged) | [1][8] |
| Peak Plasma Concentration | 2 to 3 hours | [22] |
| Volume of Distribution | 0.6-0.8 L/kg | [2][23] |
Drug-Drug Interactions
Topiramate has a relatively low potential for drug interactions. However, some clinically significant interactions have been observed:
-
Enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin) can increase the clearance of topiramate.[1][23]
-
Topiramate may increase plasma levels of phenytoin.[1]
-
It can decrease the plasma levels of estrogens, potentially leading to contraceptive failure at doses >200 mg/day.[22][23]
-
Concurrent use with other carbonic anhydrase inhibitors (e.g., acetazolamide) increases the risk of kidney stones and metabolic acidosis.[1][22]
Safety and Tolerability Profile
The most common adverse effects of topiramate are related to the central nervous system. Many of these are dose-dependent and can be mitigated by slow dose titration.
| Adverse Event Category | Common Side Effects | Serious Side Effects | Reference |
| Neurological/Cognitive | Paresthesia (tingling), fatigue, dizziness, somnolence, difficulty with concentration, memory impairment, speech problems.[6][25] | Suicidal ideation and behavior.[22][26] | [6][22][25][26] |
| Metabolic | Weight loss, loss of appetite.[6][25] | Metabolic acidosis, hyperammonemia (with or without encephalopathy, especially with concomitant valproic acid).[22][26] | [6][22][25][26] |
| Renal | Kidney stones.[22][26] | [22][26] | |
| Ophthalmic | Acute myopia and secondary angle-closure glaucoma.[22][27] | [22][27] | |
| Dermatologic | Oligohidrosis (decreased sweating) and hyperthermia.[22][27] | [22][27] |
Post-Marketing Developments and Future Directions
Since its initial approval, topiramate has been investigated for a variety of other indications, including bipolar disorder, post-traumatic stress disorder, and alcohol dependence.[1][6] An extended-release formulation in combination with phentermine has been approved for chronic weight management.[2][4][5]
Ongoing research continues to explore the full therapeutic potential of topiramate and its derivatives. The synthesis of novel analogues may lead to the development of agents with improved efficacy and tolerability profiles.[15][16]
Conclusion
The discovery and development of topiramate represent a significant achievement in neuropharmacology. From its serendipitous discovery to its establishment as a key therapeutic option for epilepsy and migraine, the story of topiramate highlights the value of phenotypic screening and the importance of understanding complex mechanisms of drug action. Its unique chemical structure and multifaceted mechanism of action continue to make it a subject of interest for further research and development. This guide has provided a comprehensive overview of the key technical aspects of topiramate's journey from a chemical intermediate to a widely used therapeutic agent.
References
- 1. Topiramate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sugar sulfamates for seizure control: discovery and development of topiramate, a structurally unique antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenotypic Assessment and the Discovery of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 8. google.com [google.com]
- 9. Clinical studies of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Topiramate: Safety and Efficacy of its Use in the Prevention and Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chinjmap.com [chinjmap.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. Topiramate monotherapy in epilepsy and migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topiramate in the Preventive Treatment of Episodic Migraine: A Combined Analysis From Pilot, Double-Blind, Placebo-Controlled Trials | CNS Spectrums | Cambridge Core [cambridge.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 11 Topiramate Side Effects to Watch For - GoodRx [goodrx.com]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
- 27. Side effects of topiramate - NHS [nhs.uk]
Technical Guide: 2,3-Desisopropylidene Topiramate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite of the widely used anticonvulsant and migraine prophylactic drug, Topiramate. The document details the chemical identity, including its IUPAC name, and summarizes its known physicochemical properties. While extensive research has been conducted on the parent compound, Topiramate, specific data on the synthesis, detailed experimental protocols, and distinct pharmacological activities of this compound are limited in publicly accessible literature. This guide consolidates the available information and provides context through the established knowledge of Topiramate's metabolic pathways and mechanism of action.
Chemical Identity and Properties
This compound is a metabolite of Topiramate formed through the hydrolysis of one of the two isopropylidene groups.
IUPAC Name: [(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1][2]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate[3].
Synonyms: 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate[1][3].
CAS Number: 851957-35-2[1][3][4].
Molecular Formula: C₉H₁₇NO₈S[1][4].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are primarily computed from chemical databases.
| Property | Value | Source |
| Molecular Weight | 299.30 g/mol | --INVALID-LINK--[3] |
| Appearance | White to Off-White Solid | --INVALID-LINK-- |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere | --INVALID-LINK-- |
| Computed XLogP3 | -2.4 | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 4 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK--[3] |
Synthesis and Metabolism
Synthesis
Detailed experimental protocols for the direct chemical synthesis of this compound are not extensively reported in the scientific literature. Commercial suppliers list the compound as a metabolite or impurity of Topiramate, suggesting its availability is primarily as a reference standard obtained through metabolic processes or as a byproduct of Topiramate synthesis. One supplier mentions its synthesis from 2-deoxy-D-ribose and 3,4,5-trihydroxybenzoic acid, though a detailed protocol is not provided[1].
The synthesis of the parent drug, Topiramate, is well-documented and typically starts from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
Metabolic Pathway of Topiramate
This compound is a product of the in vivo metabolism of Topiramate. Topiramate is not extensively metabolized in humans, with approximately 70% of the administered dose excreted unchanged in the urine[5]. The metabolism that does occur proceeds via hydroxylation, hydrolysis, and glucuronidation, leading to the formation of several minor metabolites[5][6]. This compound is formed through the hydrolysis of the 2,3-isopropylidene group of Topiramate.
Metabolic fate of Topiramate.
Experimental Protocols
Isolation and Purification
General Workflow for Metabolite Analysis in Biological Fluids:
Analytical workflow for Topiramate metabolites.
Quantitative Data
Experimentally determined quantitative data for pure this compound, such as detailed NMR and mass spectra, are not widely published. The characterization data is often embedded within broader studies on Topiramate metabolism.
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the quantification of Topiramate and its metabolites in biological fluids. These methods are highly sensitive and specific.
| Analytical Method | Matrix | Key Parameters | Reference |
| LC-MS/MS | Plasma, Urine | LLOQ: ~0.1-1 µg/mL for metabolites | --INVALID-LINK-- |
| HPLC with fluorescence detection (after derivatization) | Plasma | Derivatizing agent: FMOC-Cl | --INVALID-LINK-- |
Pharmacological Activity and Signaling Pathways
The metabolites of Topiramate, including this compound, are generally considered to be pharmacologically inactive or to possess significantly less activity than the parent compound[6][7]. The anticonvulsant and migraine-prophylactic effects of Topiramate are attributed to the parent molecule.
Mechanism of Action of Topiramate
The therapeutic effects of Topiramate are believed to be mediated through multiple mechanisms of action. There is no evidence to suggest that this compound is involved in these pathways.
Key Signaling Pathways Modulated by Topiramate:
References
- 1. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. fda.gov [fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,3-Desisopropylidene Topiramate: Molecular Properties, Metabolic Pathway, and Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Desisopropylidene Topiramate, a primary metabolite of the widely used anticonvulsant drug, Topiramate. This document details its molecular characteristics, metabolic formation, and a validated analytical methodology for its quantification in biological matrices.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for its identification, characterization, and use as a reference standard in metabolic studies.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₇NO₈S | [1][2] |
| Molecular Weight | 299.30 g/mol | [1][2] |
| CAS Number | 851957-35-2 | [1][2] |
| Synonyms | 2,3-Diol-topiramate, 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-Sulfamate | [2] |
Metabolic Pathway: Formation from Topiramate
This compound is a product of the hydrolytic metabolism of its parent drug, Topiramate. Topiramate undergoes metabolism in humans to produce six minor metabolites, with this compound being one of the most significant. The metabolic conversion involves the hydrolysis of one of the two isopropylidene groups attached to the fructopyranose core of the Topiramate molecule.
Experimental Protocols: Quantification in Human Plasma
A validated, sensitive, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Topiramate and its primary metabolites, including this compound, in human plasma.[3]
Sample Preparation
The sample preparation involves a liquid-liquid extraction procedure:
-
To 100 µL of a human plasma sample, add an internal standard (stable isotope-labeled Topiramate).
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and diethyl ether as the extraction solvent.
-
After vortexing and centrifugation, evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Separation
The chromatographic separation is achieved using an ultra-high-performance liquid chromatography (UHPLC) system with the following parameters:
-
Column: Kinetex C18 (50×2.1mm, 2.6μm)
-
Mobile Phase: Gradient elution using water and methanol.
-
Flow Rate: As optimized for the specific UHPLC system.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in the negative multiple reaction monitoring (MRM) mode is used for detection. The specific MRM transitions for this compound would be optimized for sensitivity and selectivity.
Method Validation
The described method has been fully validated and demonstrated to be selective, accurate, precise, and linear over a concentration range of 0.01-2.0 μg/mL for this compound in human plasma.[3] This analytical tool is suitable for detailed investigations into the metabolism of Topiramate in clinical samples.[3]
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2,3-Desisopropylidene Topiramate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-Desisopropylidene Topiramate, a significant metabolite and impurity of the anticonvulsant drug Topiramate. The following methods are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.
Introduction
This compound is a primary metabolite of Topiramate. Its accurate quantification in various matrices, such as plasma, serum, and pharmaceutical formulations, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of the drug product. The analytical methods detailed herein provide robust and reliable approaches for the detection and quantification of this compound.
Analytical Methods Overview
Several analytical techniques can be employed for the analysis of Topiramate and its related compounds. Due to the lack of a strong chromophore in the molecular structure of Topiramate and its metabolites, conventional HPLC with UV detection is not feasible without derivatization[1][2][3][4]. Therefore, more universal detection methods are preferred.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) are powerful techniques for this purpose[3][5]. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, though it may require derivatization for some related compounds[5][6]. This document will focus on the highly sensitive and specific LC-MS/MS method.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of Topiramate and its main metabolites, including this compound, in human plasma[7].
Table 1: Linearity and Quantification Ranges
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Topiramate | 0.10 - 20 | > 0.99 |
| This compound | 0.01 - 2.0 | > 0.99 |
| 4,5-Desisopropylidene Topiramate | 0.001 - 0.200 | > 0.99 |
| 10-OH Topiramate | 0.001 - 0.200 | > 0.99 |
| 9-OH Topiramate | 0.001 - 0.200 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| This compound | Low QC | < 15% | < 15% | ± 15% |
| Medium QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of Topiramate and its metabolites[7].
1. Materials and Reagents
-
This compound reference standard
-
Topiramate-d12 (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Human plasma (blank)
2. Instrumentation
-
UHPLC system (e.g., Agilent 1290 Infinity)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460)
-
Chromatographic Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm)
3. Sample Preparation (Liquid-Liquid Extraction)
Figure 1: Workflow for plasma sample preparation.
4. LC-MS/MS Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-5 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
5. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 298.1 | 218.1 |
| Topiramate-d12 (IS) | 350.2 | 96.0 |
6. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of this compound in the samples is determined from the calibration curve using a weighted (1/x²) linear regression.
Protocol 2: General HPLC Method with Charged Aerosol Detection (CAD) for Impurity Profiling
1. Materials and Reagents
-
This compound reference standard
-
Topiramate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultra-pure)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation
-
HPLC or UHPLC system
-
Charged Aerosol Detector (CAD)
-
Chromatographic Column: C18 or a mixed-mode column suitable for separating polar and non-polar compounds.
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by serial dilution.
-
Sample Solution (for Drug Substance): Accurately weigh and dissolve the Topiramate sample in the mobile phase to a final concentration of approximately 5 mg/mL[3].
4. Chromatographic Conditions (Example)
Figure 2: General workflow for HPLC-CAD analysis.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on the specific column and impurities of interest.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 - 50 °C
-
CAD Settings: Optimize evaporation temperature and other detector settings according to the manufacturer's recommendations.
Conclusion
The LC-MS/MS method provides a highly sensitive and selective approach for the quantification of this compound in biological matrices. For quality control in pharmaceutical manufacturing, HPLC with charged aerosol detection offers a robust alternative. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation should always be performed to ensure reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
Application Note: HPLC Method for the Quantification of 2,3-Desisopropylidene Topiramate
Introduction
Topiramate is a sulfamate-substituted monosaccharide used as an antiepileptic drug. During its synthesis, metabolism, or degradation, various related compounds can be formed, including 2,3-Desisopropylidene Topiramate, a major metabolite. The accurate quantification of this impurity is crucial for quality control and safety assessment of topiramate drug substances and products. This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Due to the lack of a strong UV-absorbing chromophore in topiramate and its related compounds, this protocol utilizes a Charged Aerosol Detector (CAD) for universal and sensitive detection. An alternative method employing pre-column derivatization for UV detection is also discussed.
Principle
The method employs a mixed-mode HPLC column that combines two or more separation mechanisms, offering enhanced selectivity for polar and non-polar analytes.[1] This is particularly advantageous for separating topiramate from its structurally similar impurities which cover a wide range of polarities.[2] The Charged Aerosol Detector (CAD) provides a sensitive and universal detection method, independent of the analyte's optical properties, making it well-suited for compounds like this compound.[1][3]
Experimental Protocols
Primary Method: HPLC with Charged Aerosol Detection (HPLC-CAD)
This method is adapted from established stability-indicating methods for topiramate and its degradation products.[1][4][5]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ Flex UHPLC system with Vanquish CAD).[3]
-
Column: Acclaim™ Trinity™ P1 (3.0 mm × 150 mm, 2.7 μm).[1][4]
-
Mobile Phase:
-
A: 20 mM Ammonium acetate buffer, pH 4.0
-
B: Methanol
-
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Evaporation Temperature: 50°C
-
Gas Regulator Pressure: 60 psi
-
Data Collection Rate: 10 Hz
-
2. Preparation of Solutions:
-
Diluent: A mixture of Acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the range of 5 µg/mL to 100 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh about 50 mg of the topiramate drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.
3. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for a similar HPLC-CAD method for topiramate and its impurities.
| Parameter | Result |
| Linearity (µg/mL) | 5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~4.0 |
| Limit of Quantitation (LOQ) (µg/mL) | ~12.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Note: The LOD and LOQ values are based on published data for similar compounds and may vary depending on the specific instrument and conditions.[1][4]
Alternative Method: HPLC with UV Detection after Pre-column Derivatization
For laboratories without access to a CAD, pre-column derivatization can be employed to introduce a UV-absorbing chromophore to the analyte. This method is based on the derivatization of topiramate with 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][7]
1. Derivatization Reagents:
-
Borate Buffer: Prepare a suitable borate buffer (e.g., pH 7.8).[6]
-
Derivatizing Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile.
2. Derivatization Procedure:
-
To 1 mL of the standard or sample solution, add 1 mL of borate buffer.
-
Add 1 mL of the FMOC-Cl solution.
-
Vortex the mixture and heat at 50°C for 15 minutes.[6]
-
Cool the solution to room temperature.
-
The derivatized solution is now ready for HPLC analysis.
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl column (e.g., Perfectsil® target phenyl, 250 mm × 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium dihydrogen phosphate (containing 3% v/v triethylamine, pH 2.8) in a 48:52 v/v ratio.[6][7]
-
Column Temperature: 52°C.[6]
-
Injection Volume: 50 µL.[6]
4. Quantitative Data Summary (Representative):
| Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r) | 0.9996 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 |
| Retention Time (min) | ~9.2 (for derivatized Topiramate) |
Note: The retention time for derivatized this compound would need to be determined experimentally.[6][7]
Visualizations
References
- 1. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of Topiramate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of topiramate (TPM) and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Topiramate is an anticonvulsant drug used in the treatment of epilepsy and the prevention of migraines.[1] Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity for the accurate quantification of topiramate and its metabolites.
Topiramate is not extensively metabolized, with approximately 70% of a dose being excreted unchanged in the urine.[2] However, several metabolites have been identified, formed primarily through hydroxylation, hydrolysis, and glucuronidation.[2][3] The main metabolites include:
-
10-hydroxy topiramate (10-OH-TPM)
-
9-hydroxy topiramate (9-OH-TPM)
-
4,5-O-desisopropylidene topiramate (4,5-diol-TPM)
Metabolic Pathway of Topiramate
The metabolic conversion of topiramate primarily involves hydroxylation and hydrolysis of the isopropylidene group.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of topiramate and its metabolites.
Table 1: LC-MS/MS Method Parameters for Topiramate Analysis
| Parameter | Method 1[6][7] | Method 2[8] | Method 3[9] | Method 4[1] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Bulk & Pharmaceutical Formulation |
| Internal Standard | Amlodipine | Topiramate-d12 | Niclosamide | - |
| Linearity Range (ng/mL) | 10.4 - 2045.0 | 10 - 2000 | 15 - 3000 | 1 - 1000 |
| LLOQ (ng/mL) | 10.4 | 10 | 15 | 1 |
| Ionization Mode | Negative | Negative | Negative | - |
| Precursor Ion (m/z) | 338.3 | 338.2 | 338.20 | 338.05 |
| Product Ion (m/z) | 78.0 | 78.2 | 78.20 | 77.95, 95.90 |
Table 2: LC-MS/MS Method Parameters for Topiramate and its Metabolites in Human Plasma[5][10]
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) |
| Topiramate (TPM) | 0.10 - 20 | 0.10 |
| 2,3-desisopropylidene TPM | 0.01 - 2.0 | 0.01 |
| 4,5-desisopropylidene TPM | 0.001 - 0.200 | 0.001 |
| 10-OH TPM | 0.001 - 0.200 | 0.001 |
| 9-OH TPM | 0.001 - 0.200 | 0.001 |
Table 3: Accuracy and Precision Data for Topiramate Analysis
| Method | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Method from[8] | ≤ 4.5 | ≤ 4.4 | 95.9 - 97.0 | 92.9 - 96.4 |
| Method from[4] (in plasma) | 6 - 13 | - | 82 - 108 | - |
| Method from[4] (in urine) | 4 - 13 | - | 83 - 114 | - |
Experimental Protocols
The following sections detail the methodologies for sample preparation, liquid chromatography, and mass spectrometry.
General Experimental Workflow
Sample Preparation Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma [8]
-
Pre-condition a Strata X (60 mg/3 mL) extraction cartridge with 2.0 mL of acetonitrile followed by 3.0 mL of water.
-
To a 200 µL aliquot of human plasma, add 50 µL of internal standard solution (e.g., topiramate-d12, 2000 ng/mL).
-
Add 350 µL of water and mix well.
-
Load the sample mixture onto the pre-conditioned SPE cartridge.
-
Wash the cartridge twice with 2.0 mL of water.
-
Dry the cartridge for 0.2 minutes after each step.
-
Elute topiramate and the internal standard with 1.0 mL of acetonitrile.
-
Inject 50 µL of the eluate into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma [5]
-
To 100 µL of plasma sample, add the internal standard.
-
Perform liquid-liquid extraction using a mixture of ethyl acetate and diethyl ether as the extraction solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation for Plasma
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile) containing the internal standard.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Dilute the supernatant before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are example LC conditions that can be adapted based on the specific application and available instrumentation.
Table 4: Example Liquid Chromatography Parameters
| Parameter | Condition 1[6][7] | Condition 2[5] | Condition 3[1] |
| Column | Ascentis C18 | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Zorbax RP-C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | - | Gradient elution with water and methanol | Isocratic: Acetonitrile and ammonium acetate (85:15 v/v) |
| Flow Rate | - | - | 0.5 mL/min |
| Injection Volume | - | - | 10 µL |
| Run Time | ~2.5 min | - | ~2.0 min |
Mass Spectrometry (MS/MS) Conditions
Detection is typically performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Negative ion mode is commonly used for topiramate and its metabolites.
Table 5: Example Mass Spectrometry Transitions (m/z)
| Analyte | Precursor Ion | Product Ion | Reference |
| Topiramate | 338.3 | 78.0 | [6][7] |
| Topiramate | 338.2 | 78.2 | [8] |
| Topiramate-d12 (IS) | 350.3 | 78.2 | [8] |
| Amlodipine (IS) | 407.3 | 295.5 | [6][7] |
| 4,5-desisopropylidene topiramate | 298 | 78 |
Method Validation
A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess potential interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate both intra- and inter-day accuracy and precision at multiple concentration levels (LQC, MQC, HQC).
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Extraction Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analytes in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantification of topiramate and its metabolites in biological samples. The choice of sample preparation and chromatographic conditions can be tailored to the specific requirements of the study. Proper method validation is essential to ensure the generation of high-quality, reliable data for clinical and research applications.
References
- 1. japsonline.com [japsonline.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical LC-MS/MS method validation for plasma determination of topiramate in healthy Indian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. QUANTITATIVE ANALYSIS OF TOPIRAMATE IN HUMAN PLASMA USING LC-MS/MS AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 10. ClinPGx [clinpgx.org]
Application Note: Isolation and Quantification of 2,3-Desisopropylidene Topiramate in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the isolation and quantification of 2,3-Desisopropylidene Topiramate, a primary metabolite of the anticonvulsant drug Topiramate, from human plasma. The protocol employs a liquid-liquid extraction (LLE) technique for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly selective and suitable for pharmacokinetic and metabolic studies in clinical and research settings.
Introduction
Topiramate is an widely prescribed antiepileptic drug, and the monitoring of its metabolites is crucial for understanding its metabolic pathways and for comprehensive pharmacokinetic profiling. This compound is one of the main metabolites of Topiramate. This document provides a detailed protocol for its extraction from plasma and subsequent analysis, ensuring high recovery and accuracy.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Topiramate-d12 (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of Topiramate-d12 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 500 µL of a mixture of ethyl acetate and diethyl ether (1:1, v/v) as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 85:15 v/v acetonitrile: 2 mM ammonium acetate).[2]
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A variety of LC-MS/MS systems can be employed. The following are representative parameters:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Water with 2 mM ammonium acetate
-
B: Acetonitrile
-
A gradient elution may be used for optimal separation.
-
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The method should be validated for linearity, accuracy, precision, and recovery. The following tables summarize typical performance data.
Table 1: Linearity of this compound in Human Plasma [1]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.01 - 2.0 | > 0.99 |
Table 2: Accuracy and Precision [1][4]
| Analyte | QC Level | Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 0.03 | 95 - 105 | < 10 |
| Medium | 0.5 | 97 - 103 | < 8 | |
| High | 1.5 | 98 - 102 | < 5 |
Table 3: Mass Spectrometric Parameters [2][3][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 298.1 | 78.0 |
| Topiramate | 338.2 | 78.2 |
| Topiramate-d12 (IS) | 350.3 | 90.1 |
Experimental Workflow Diagram
Caption: Workflow for the isolation and analysis of this compound.
Signaling Pathway Diagram (Metabolism)
Caption: Simplified metabolic pathway of Topiramate.
Conclusion
The described liquid-liquid extraction followed by LC-MS/MS analysis provides a reliable and sensitive method for the quantification of this compound in human plasma. This protocol is well-suited for researchers and drug development professionals requiring accurate measurement of this key metabolite. The provided workflow and parameters can be adapted to various laboratory settings and instrumentation.
References
- 1. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Application Note: Utilization of 2,3-Desisopropylidene Topiramate as a Reference Standard in Pharmaceutical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Topiramate is a sulfamate-substituted monosaccharide derivative used as an antiepileptic drug and for the prevention of migraines.[1][2] The quality control of Topiramate, the active pharmaceutical ingredient (API), requires the accurate identification and quantification of any impurities and degradation products to ensure its safety and efficacy. 2,3-Desisopropylidene Topiramate is a known metabolite and potential impurity of Topiramate.[1][3][4]
The use of a well-characterized reference standard is fundamental for analytical methods that assess the quality, safety, and potency of pharmaceutical products.[5] This document provides detailed protocols and guidelines for the use of this compound as a chemical reference standard in the analysis of Topiramate-related substances.
Reference Standard Profile A reference standard is a highly purified compound that is used as a benchmark for analytical purposes.[6] The identity and purity of the this compound reference standard must be unequivocally established before use.
| Property | Value |
| Chemical Name | 4,5-O-(1-Methylethylidene)-beta-D-fructopyranose 1-sulfamate[7] |
| Synonyms | 2,3-Diol-topiramate[7] |
| CAS Number | 851957-35-2[3][7][8] |
| Molecular Formula | C₉H₁₇NO₈S[3][7][8] |
| Molecular Weight | 299.30 g/mol [3][4][7] |
| Typical Appearance | White to off-white powder[8] |
Application The primary application of the this compound reference standard is for the identification and quantification of this specific impurity in bulk Topiramate API and its finished pharmaceutical formulations. It is crucial for:
-
Method validation for the analysis of related substances.
-
Routine quality control testing of drug substance and drug product batches.
-
Stability studies to monitor the formation of degradation products.
Experimental Protocols
Protocol 1: Preparation of Reference Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound.
Materials:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light) and its stability evaluated.
-
-
Working Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase used for the HPLC analysis. Mix thoroughly.
-
This working solution should be prepared fresh daily unless its stability has been established.
-
Protocol 2: Quantification by HPLC with Charged Aerosol Detection (CAD)
Topiramate and its related compounds lack a significant UV chromophore, making traditional UV detection challenging.[9][10] HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) is a suitable technique for their analysis.[9][11] This protocol is adapted from established methods for Topiramate impurity analysis.[11]
Instrumentation:
-
UHPLC or HPLC system equipped with a pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm)[12] or similar phase |
| Mobile Phase A | 0.05% Orthophosphoric acid in Water (pH adjusted to 3.0)[13] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-50% B; 15-20 min: 50% B; 20.1-25 min: 20% B[11] |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 52 °C[12] |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temperature: 35-50 °C (Optimize for signal-to-noise) |
System Suitability: Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between critical peak pairs (e.g., this compound and another impurity) should be ≥ 2.0. |
| Tailing Factor | Tailing factor for the this compound peak should be ≤ 2.0. |
| Repeatability (%RSD) | The relative standard deviation (RSD) for six replicate injections of the working standard solution should be ≤ 5.0%. |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform six replicate injections of the Working Standard Solution (1.0 µg/mL).
-
Verify that all system suitability criteria are met.
-
Inject the test solutions (prepared by dissolving the Topiramate API or drug product at a high concentration, e.g., 5 mg/mL, to detect impurities at low levels).
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of the impurity in the sample using the external standard method based on the peak area.
Example Calculation:
Impurity (%) = (Area_impurity / Area_standard) × (Conc_standard / Conc_sample) × Purity_standard × 100
Where:
-
Area_impurity: Peak area of this compound in the sample chromatogram.
-
Area_standard: Average peak area of this compound from the working standard injections.
-
Conc_standard: Concentration of the working standard solution (e.g., 1.0 µg/mL).
-
Conc_sample: Concentration of the Topiramate sample solution (e.g., 5000 µg/mL).
-
Purity_standard: Purity of the this compound reference standard (e.g., 99.5%).
Visualizations
Caption: Workflow for managing and using a reference standard.
Caption: Analytical workflow for impurity quantification via HPLC-CAD.
Caption: Relationship between Topiramate and its reference standard.
References
- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. gmpsop.com [gmpsop.com]
- 6. mriglobal.org [mriglobal.org]
- 7. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ijprajournal.com [ijprajournal.com]
Application of 2,3-Desisopropylidene Topiramate in Impurity Profiling of Topiramate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Topiramate is a sulfamate-substituted monosaccharide used as an anticonvulsant and for the prevention of migraines. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. 2,3-Desisopropylidene topiramate has been identified as a metabolite of topiramate and is considered a potential impurity in the drug substance.[1][2][3] Its molecular formula is C₉H₁₇NO₈S, with a molecular weight of 299.30 g/mol .[1][2] This document provides a detailed protocol for the identification and quantification of this compound in topiramate API using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), in line with pharmacopeial recommendations.
Impurity Profiling Significance
Impurity profiling is essential for several reasons:
-
Safety: Impurities can have their own pharmacological and toxicological effects.
-
Efficacy: The presence of impurities can potentially reduce the efficacy of the API.
-
Stability: Impurities can impact the stability of the drug product.
-
Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have strict limits for impurities in pharmaceutical substances.[4]
Logical Relationship of this compound to Topiramate
This compound is formed from topiramate through the loss of one of the two isopropylidene groups. This can occur through metabolic processes in the body or as a degradation product during manufacturing or storage.
References
Application Note: Structural Elucidation of 2,3-Desisopropylidene Topiramate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for the structural elucidation of 2,3-Desisopropylidene Topiramate, a key metabolite of the anticonvulsant drug Topiramate, using Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary materials, instrumentation, and step-by-step procedures for acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. While experimental data for this compound is not widely published, this guide presents a robust methodology and predicted spectral data to facilitate its identification and characterization.
Introduction
Topiramate is a widely used antiepileptic drug, and the characterization of its metabolites is crucial for understanding its pharmacology and for regulatory purposes.[1] this compound is a metabolite formed by the hydrolysis of one of the two isopropylidene groups of the parent drug.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note details the use of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques for the structural confirmation of this compound.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the functional groups and connectivity of atoms within a molecule.
-
¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that identifies which protons are directly attached to which carbon atoms.
By combining these experiments, a complete picture of the molecular structure can be assembled.
Apparatus and Materials
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
NMR Tubes: 5 mm NMR tubes.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for Topiramate and its metabolites.[2]
-
Internal Standard: Tetramethylsilane (TMS) or a certified reference standard for quantitative NMR (qNMR) if required.
-
Sample: Isolated and purified this compound.
-
Pipettes and Vials: For sample preparation.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
If an internal standard is used, add it to the solvent before dissolving the sample.
NMR Data Acquisition
The following is a general protocol for a 400 MHz spectrometer. Parameters should be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Number of Scans: 8-16 per increment.
-
Spectral Width: -2 to 12 ppm in both dimensions.
-
-
HSQC:
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Number of Scans: 4-8 per increment.
-
¹H Spectral Width: -2 to 12 ppm.
-
¹³C Spectral Width: 0 to 160 ppm.
-
Data Analysis and Interpretation
The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) using appropriate software. The structural elucidation of this compound would proceed by comparing the obtained spectra with those of Topiramate and analyzing the key differences.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on the known data for Topiramate[2] and the expected electronic effects of replacing the 2,3-isopropylidene group with two hydroxyl groups. The numbering scheme is based on the parent fructopyranose structure.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Fructopyranose Ring | ||
| 1-CH₂ | ~4.2 - 4.4 | ~65 |
| 2-C | - | ~104 |
| 3-CH | ~3.5 - 3.7 | ~75 |
| 4-CH | ~3.8 - 4.0 | ~72 |
| 5-CH | ~4.0 - 4.2 | ~71 |
| 6-CH₂ | ~3.6 - 3.8 | ~62 |
| 4,5-Isopropylidene Group | ||
| CH₃ | ~1.3 - 1.5 (2s) | ~25, ~26 |
| C(CH₃)₂ | - | ~109 |
| Sulfamate Group | ||
| NH₂ | ~7.8 (s, broad) | - |
Note: Chemical shifts are predictions and may vary based on experimental conditions. "s" denotes a singlet.
Structural Confirmation Logic
-
¹H NMR: The spectrum of this compound is expected to show only two singlet signals for the methyl protons of the remaining isopropylidene group, in contrast to the four singlets observed for Topiramate.[2] New signals corresponding to the hydroxyl protons at positions 2 and 3 should appear, likely as broad singlets.
-
¹³C NMR: The number of carbon signals will be less than that for Topiramate due to the loss of one isopropylidene group. The chemical shifts of C-2 and C-3 will be significantly different from those in Topiramate, reflecting the change from a ketal to hemiacetal and alcohol carbons.
-
COSY: Correlations between the protons on the fructopyranose ring will help to confirm the connectivity. For example, the proton at C-3 should show a correlation with the proton at C-4.
-
HSQC: This experiment will definitively link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
Visualizations
Experimental Workflow
Caption: Experimental workflow for NMR-based structural elucidation.
Logical Relationship for Structural Elucidation
Caption: Logical flow of information from NMR experiments to structure.
Conclusion
The combination of one- and two-dimensional NMR spectroscopy provides a definitive method for the structural elucidation of this compound. By following the detailed protocols outlined in this application note and comparing the acquired data with the predicted spectral information, researchers can confidently identify and characterize this important metabolite. This approach is fundamental in drug metabolism studies and quality control in pharmaceutical development.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Topiramate and 2,3-Desisopropylidene Topiramate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of the anticonvulsant drug Topiramate and its metabolite, 2,3-Desisopropylidene Topiramate. Detailed protocols for preclinical and clinical pharmacokinetic studies are outlined to guide researchers in designing and executing their own investigations.
Introduction
Topiramate is a broad-spectrum antiepileptic drug also used for migraine prophylaxis. Its mechanism of action involves multiple pathways, including the blockade of voltage-dependent sodium channels, enhancement of GABA-A receptor activity, and antagonism of AMPA/kainate glutamate receptors.[1] Topiramate is metabolized in the liver via hydroxylation, hydrolysis, and glucuronidation to produce several metabolites, with this compound being a notable product of hydrolysis.[2] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is crucial for optimizing dosing strategies and ensuring therapeutic efficacy and safety.
Pharmacokinetic Profiles
The pharmacokinetic parameters of Topiramate have been well-characterized in both preclinical and clinical settings. However, detailed pharmacokinetic data for its metabolite, this compound, are not extensively available in publicly accessible literature.
Preclinical Pharmacokinetics of Topiramate
Pharmacokinetic studies in rodents are essential for the initial assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the pharmacokinetic parameters of Topiramate in rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Topiramate in Male Sprague-Dawley Rats [3]
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) |
| Cmax (µg/mL) | - | 17.8 |
| Tmax (hr) | - | 0.5 |
| AUC (µg·hr/mL) | 68 | 138 |
| Half-life (t½) (hr) | 2.2 | 2.6 |
| Clearance (CL/F) (mL/min/kg) | 3.7 | 3.6 |
| Bioavailability (F) | - | 1.01 |
Table 2: Pharmacokinetic Parameters of Topiramate in Female Sprague-Dawley Rats [3]
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) |
| Cmax (µg/mL) | - | 33.8 |
| Tmax (hr) | - | 0.9 |
| AUC (µg·hr/mL) | 163 | 319 |
| Half-life (t½) (hr) | 5.2 | 4.7 |
| Clearance (CL/F) (mL/min/kg) | 1.5 | 1.6 |
| Bioavailability (F) | - | 0.98 |
Clinical Pharmacokinetics of Topiramate
In humans, Topiramate is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 to 4 hours.[1][4] It exhibits linear pharmacokinetics over the clinically relevant dose range.[4]
Table 3: Human Pharmacokinetic Parameters of Topiramate
| Parameter | Value | Reference |
| Bioavailability | >80% | [5] |
| Tmax (hr) | 2 - 4 | [1][4] |
| Plasma Protein Binding | 15% - 41% | [5] |
| Volume of Distribution (Vd/F) | 0.6 - 0.8 L/kg | [6] |
| Half-life (t½) (hr) | 20 - 30 | [1] |
| Oral Clearance (CL/F) | 20 - 30 mL/min | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting pharmacokinetic studies of Topiramate.
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study in rats.
Objective: To determine the pharmacokinetic profile of Topiramate in rats after a single oral dose.
Materials:
-
Male or female Sprague-Dawley rats (8-10 weeks old)
-
Topiramate drug substance
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (appropriate size for rats)[7]
-
Blood collection tubes (e.g., heparinized or EDTA-containing tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension of Topiramate in the chosen vehicle at the desired concentration.
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
Weigh each rat to determine the exact volume of the dosing suspension to be administered.
-
Administer a single oral dose of Topiramate (e.g., 20 mg/kg) via oral gavage.[8]
-
-
Blood Sampling:
-
Collect blood samples (~0.3 mL) at predetermined time points. A typical sampling schedule would be: pre-dose (0 hr), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 18, and 24 hours post-dose.[8]
-
Blood can be collected via a suitable method, such as from the saphenous vein or via cannulation of the jugular or carotid artery. Light anesthesia may be used to facilitate sample collection.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 9000 x g for 10 minutes) to separate the plasma.[8]
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Topiramate and this compound in Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Topiramate and its metabolite in plasma.
Objective: To accurately and precisely quantify the concentrations of Topiramate and this compound in plasma samples.
Materials and Reagents:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., Ascentis C18)[9]
-
Topiramate and this compound reference standards
-
Internal standard (IS) (e.g., a stable isotope-labeled version of Topiramate or a structurally similar compound)[10]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Topiramate, this compound, and the internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of the analytes into blank plasma.
-
-
Sample Preparation:
-
Protein Precipitation: To a plasma sample (e.g., 100 µL), add a precipitating agent (e.g., acetonitrile containing the internal standard). Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol and water. Load the plasma sample (pre-treated with the internal standard). Wash the cartridge to remove interferences and elute the analytes with an appropriate solvent (e.g., acetonitrile).[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution to separate the analytes from endogenous plasma components.
-
-
Mass Spectrometric Conditions:
-
Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Optimize the mass transitions (precursor ion > product ion) for Topiramate, this compound, and the internal standard in Multiple Reaction Monitoring (MRM) mode. For Topiramate, a common transition is m/z 338.3 > 78.0.[9]
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the analytes in the unknown samples and QC samples from the calibration curve.
-
Visualizations
Metabolic Pathway of Topiramate
The metabolism of Topiramate to this compound occurs via hydrolysis of one of the isopropylidene groups.
Caption: Metabolic conversion of Topiramate.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study.
Caption: Workflow for a preclinical PK study.
References
- 1. cambridge.org [cambridge.org]
- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Effect of Experimentally Induced Hepatic and Renal Failure on the Pharmacokinetics of Topiramate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical LC-MS/MS method validation for plasma determination of topiramate in healthy Indian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols for Liquid-Liquid Extraction of 2,3-Desisopropylidene Topiramate from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of 2,3-Desisopropylidene Topiramate, a metabolite of the anticonvulsant drug Topiramate, from biological matrices such as plasma and urine. The methodologies outlined are based on established liquid chromatography-mass spectrometry (LC-MS) analytical techniques.
Overview
Liquid-liquid extraction is a robust and widely used sample preparation technique for the isolation of drug metabolites from complex biological samples. This method is particularly effective for this compound, enabling clean extracts and sensitive quantification by LC-MS/MS. The protocols described herein are intended to guide researchers in developing and validating their own analytical methods for pharmacokinetic and metabolic studies.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated LC-MS/MS method for the simultaneous determination of Topiramate and its main metabolites, including this compound, in human plasma.[1]
Table 1: Linearity Ranges of Topiramate and its Metabolites in Human Plasma [1]
| Analyte | Linearity Range (µg/mL) |
| Topiramate (TPM) | 0.10 - 20 |
| 2,3-Desisopropylidene TPM | 0.01 - 2.0 |
| 4,5-Desisopropylidene TPM | 0.001 - 0.200 |
| 10-OH TPM | 0.001 - 0.200 |
| 9-OH TPM | 0.001 - 0.200 |
Table 2: Accuracy and Precision for this compound in Human Plasma
| Analyte | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| 2,3-Desisopropylidene TPM | 2.5 - 7.3 | 1.6 - 5.2 | 100.1 - 104.2 |
Data adapted from a study by Milosheska et al., which developed and validated a comprehensive LC-MS/MS method for Topiramate and its metabolites.[1][2][3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from a method utilizing a mixture of ethyl acetate and diethyl ether for the extraction of this compound and other Topiramate metabolites from human plasma prior to LC-MS/MS analysis.[1][2][4][5]
Materials:
-
Human plasma samples
-
Internal Standard (stable isotope-labeled TPM)
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add the internal standard solution.
-
Add a mixture of ethyl acetate and diethyl ether as the extraction solvent.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a suitable volume of reconstitution solution (e.g., 100 µL).
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction from Urine
This protocol is based on a method using diethyl ether for the extraction of Topiramate and its metabolites from urine samples.[6]
Materials:
-
Urine samples
-
Internal Standard (TPM-d12)[6]
-
Diethyl ether (HPLC grade)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add the internal standard solution (TPM-d12).[6]
-
Add 5 mL of diethyl ether.
-
Vortex the mixture for 2-3 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
The sample is now ready for analysis by LC-MS.
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the liquid-liquid extraction of this compound from biological matrices.
Caption: Liquid-Liquid Extraction Workflow.
Analytical Considerations
-
Choice of Extraction Solvent: The selection of the extraction solvent is critical for achieving high recovery of the analyte. A mixture of ethyl acetate and diethyl ether has been shown to be effective for plasma samples.[1][2][4][5] For urine, diethyl ether alone has been successfully used.[6]
-
Internal Standard: The use of a stable isotope-labeled internal standard, such as TPM-d12, is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[6]
-
Method Validation: It is essential to fully validate the analytical method according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[1]
-
Quantification of this compound: Due to the lack of a commercially available reference standard for this compound in some studies, quantification has been performed using the calibration curve of its isomer, 4,5-O-desisopropylidene topiramate, due to their similar MS/MS spectra.[6] However, for a fully validated method, the most abundant metabolite, 2,3-desisopropylidene TPM, can be isolated from patient urine and used as an authentic standard.[1][4]
These protocols and notes provide a comprehensive guide for the liquid-liquid extraction of this compound from biological matrices, facilitating further research into the metabolism and pharmacokinetics of Topiramate.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Topiramate and its Impurities by Charged Aerosol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topiramate is a widely used anticonvulsant medication for treating epilepsy and preventing migraines.[1][2][3] The analysis of Topiramate and its related impurities presents a significant analytical challenge due to the lack of a suitable UV chromophore in their molecular structures.[2][3][4][5] This characteristic renders conventional HPLC-UV detection methods impractical for sensitive and universal detection.[2] Charged Aerosol Detection (CAD) has emerged as a robust and reliable alternative, offering universal detection for non-volatile and some semi-volatile compounds, independent of their optical properties.[1][4][5] This application note provides a detailed protocol for the analysis of Topiramate and its impurities using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD), in line with methodologies recognized by the European Pharmacopoeia (Ph. Eur.).[1][2]
CAD technology offers several advantages over other universal detectors like Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD), including higher sensitivity, a wider dynamic range, and compatibility with gradient elution.[1] Specifically for Topiramate analysis, CAD has demonstrated three to nine times higher sensitivity than ELSD.[1]
Principle of Charged Aerosol Detection
The mechanism of Charged Aerosol Detection involves three main steps:
-
Nebulization: The HPLC eluent is nebulized into a fine mist of droplets using a stream of nitrogen gas.
-
Evaporation: The droplets then pass through a heated drift tube where the mobile phase is evaporated, leaving behind dried analyte particles.
-
Detection: These particles are then charged by a corona discharge and the resulting charged aerosol stream is measured by an electrometer. The signal generated is proportional to the mass of the analyte.
Experimental Protocols
This section details the methodologies for the analysis of Topiramate and its impurities using HPLC-CAD.
Materials and Reagents
-
Topiramate Reference Standard and its impurities (A, B, C, D, and E)
-
Acetonitrile (ACN), LC-MS grade[2]
-
Ammonium Acetate, LC-MS grade[2]
-
Formic Acid
-
Deionized water, 18.2 MΩ·cm resistivity or higher[2]
Instrumentation
-
Thermo Scientific™ Vanquish™ Flex UHPLC system or equivalent[1][2]
-
Vanquish Charged Aerosol Detector (CAD)[2]
-
Thermo Scientific™ Chromeleon™ Chromatography Data System (CDS), version 7.3 for data acquisition and analysis[2]
Chromatographic Conditions
Two primary methods are presented, based on established and validated procedures.
Method 1: European Pharmacopoeia (Ph. Eur.) Based Method
This method is suitable for the general impurity profiling of Topiramate.
| Parameter | Condition |
| Column | C18 Acclaim 120® (4.6 mm × 250 mm; 5 μm) or equivalent[4] |
| Mobile Phase | Acetonitrile and Water[4] |
| Gradient | Isocratic elution with 50:50 (v/v) Acetonitrile:Water[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 50°C[4] |
| Injection Volume | 20 µL[2] |
| CAD Nebulizer Temp. | 25°C[6] |
| CAD Evaporation Temp. | Optimized for Vanquish CAD (e.g., 30-35°C)[2] |
| Gas Pressure | 35.0 psi[6] |
Method 2: Mixed-Mode Chromatography for Enhanced Separation
This method provides an alternative approach for the simultaneous analysis of organic and inorganic impurities.
| Parameter | Condition |
| Column | Acclaim Trinity P1® (3.0 mm × 150 mm, 2.7 μm)[4][7] |
| Mobile Phase | 80% Ammonium Acetate buffer (20 mM, pH 4.0) and 20% Methanol[4][7] |
| Flow Rate | 0.5 mL/min[4][7] |
| Column Temperature | 35°C[4][7] |
| Injection Volume | 10 µL[6] |
| CAD Nebulizer Temp. | 25°C[6] |
| CAD Evaporation Temp. | Optimized for the system |
| Gas Pressure | 35.0 psi[6] |
Sample Preparation
-
Test Solution: Accurately weigh and dissolve 50.0 mg of the Topiramate substance in 10.0 mL of a solvent with the same composition as the initial chromatographic conditions to obtain a concentration of 5.0 mg/mL.[2]
-
Reference Solution (a) (0.1%): Dilute the Test Solution in a two-step process (1:100 followed by 1:10) with the mobile phase to obtain a final concentration of 0.005 mg/mL.[2]
-
Reference Solution (b) (Impurity E - Fructose): Prepare a solution of Fructose at a suitable concentration (e.g., by dissolving 15.0 mg in 50.0 mL and then diluting 5.0 mL of this solution to 200.0 mL).[2]
-
Reference Solution (c) (In situ generation of Impurity C): Dissolve 5 mg of Topiramate in 1 mL of a mixture of acetonitrile, water, and formic acid (2:4:4, v:v:v) and incubate at 60 °C for 30 minutes. Dilute 20 µL of this solution to 1 mL with a solution of impurity E (25 mg/L).[2]
-
Spiked Solution: To simulate an impurity profile, spike the Test Solution with known impurities (A, B, C, D, and E) at a concentration of 0.1% relative to the Topiramate concentration.[2]
Data Presentation
The following tables summarize the quantitative data for Topiramate and its impurities obtained by HPLC-CAD.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Topiramate | 2.97[4][7] | 9.90 (calculated as 3.33 x LOD) |
| Impurity A | 3.94[4][7] | 13.12 (calculated as 3.33 x LOD) |
| Fructose (Impurity E) | 12.08[4][7] | 40.23 (calculated as 3.33 x LOD) |
| Sulfate | 4.02[4][7] | 13.39 (calculated as 3.33 x LOD) |
| Sulfamate | 13.91[4][7] | 46.32 (calculated as 3.33 x LOD) |
Note: Impurity A is semi-volatile and its quantification by CAD at the 0.1% level can be challenging due to low response.[1] The European Pharmacopoeia recommends TLC for the quantification of Impurity A.[1][2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for impurity analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Desisopropylidene Topiramate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Desisopropylidene Topiramate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the critical selective hydrolysis of the 4,5-isopropylidene group from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate.
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Hydrolysis | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the reaction time in increments of 30 minutes, continuing to monitor by TLC. | Increased conversion of the starting material to the desired product, thereby improving the yield. |
| Over-hydrolysis | Excessive reaction time or overly harsh acidic conditions can lead to the removal of both isopropylidene groups, resulting in the formation of the fully deprotected topiramate. It is crucial to carefully control the reaction time and temperature. | Minimization of the formation of the fully deprotected byproduct, preserving the desired mono-isopropylidene product. |
| Suboptimal Acid Concentration | The concentration of the acid catalyst is critical for selective hydrolysis. Prepare a range of dilute acid solutions (e.g., 0.05 M, 0.1 M, 0.2 M HCl or H₂SO₄) and perform small-scale trial reactions to identify the optimal concentration that provides the best yield of the desired product with minimal byproducts. | Identification of the ideal acid concentration for maximizing the yield of this compound. |
| Inadequate Temperature Control | The reaction temperature influences the rate of hydrolysis. Low temperatures may lead to incomplete reaction, while high temperatures can cause over-hydrolysis. Maintain the reaction at a consistent, optimized temperature (e.g., room temperature or slightly elevated) using a water bath or a temperature-controlled reaction block. | Consistent and reproducible reaction rates, leading to a more predictable and optimized yield. |
| Poor Quality Starting Material | Impurities in the starting material, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate, can interfere with the reaction. Ensure the starting material is of high purity by checking its analytical data (e.g., NMR, melting point) or by purifying it through recrystallization before use. | A cleaner reaction with fewer side products and an improved yield of the target compound. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Mitigation Strategies
| Impurity | Source | Mitigation Strategy |
| Starting Material (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate) | Incomplete reaction. | As mentioned in "Low Yield," extend the reaction time and monitor by TLC. Optimize reaction conditions (acid concentration, temperature) to drive the reaction to completion. |
| Fully Deprotected Topiramate | Over-hydrolysis due to harsh conditions. | Reduce reaction time, lower the acid concentration, or decrease the reaction temperature. Perform careful optimization studies to find the balance between complete conversion of starting material and minimal formation of the fully deprotected product. |
| Fructose and its Analogs | Degradation of the starting material or product under acidic conditions. | Use milder acidic conditions and ensure the reaction is not heated excessively. Quench the reaction promptly once completion is observed on TLC. |
| Sulfate and Sulfamate Anions | Degradation of the sulfamate group. | Avoid prolonged exposure to strong acids and high temperatures. Purify the final product using appropriate chromatographic techniques to remove these inorganic impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in synthesizing this compound?
A1: The primary challenge is the selective hydrolysis of the 4,5-isopropylidene group while keeping the 2,3-isopropylidene group and the sulfamate moiety intact. The terminal 4,5-isopropylidene group is sterically less hindered and therefore more susceptible to acid-catalyzed hydrolysis compared to the 2,3-isopropylidene group. However, achieving high selectivity requires careful control of reaction conditions to prevent over-hydrolysis.
Q2: Which acidic catalysts are recommended for the selective hydrolysis?
A2: Dilute aqueous solutions of strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. Some literature also suggests the use of solid acid catalysts, like acidic ion-exchange resins, which can simplify the work-up procedure. The choice of catalyst and its concentration should be optimized for each specific setup.
Q3: How can I monitor the progress of the selective hydrolysis reaction?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected byproducts of this reaction?
A4: The main potential byproducts include the unreacted starting material (2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate), the fully deprotected topiramate (from over-hydrolysis), and degradation products like fructose and inorganic sulfate or sulfamate ions.
Q5: What is a typical yield for the synthesis of this compound?
A5: While specific yields can vary depending on the exact conditions and scale of the reaction, a well-optimized process can be expected to achieve good to high yields. For the preceding sulfation step to produce the di-isopropylidene precursor, yields of around 80% have been reported.[1] The subsequent selective hydrolysis should also aim for high efficiency with minimal byproduct formation.
Experimental Protocols
Key Experiment: Selective Hydrolysis of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate
This protocol describes a general procedure for the selective removal of the 4,5-isopropylidene group. Note: This is a representative protocol and should be optimized for your specific laboratory conditions.
Materials:
-
2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate
-
Dilute Hydrochloric Acid (e.g., 0.1 M) or Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
TLC plates (silica gel)
-
Solvent for TLC (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolution: Dissolve the 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose sulfamate in a suitable organic solvent (e.g., acetone or a mixture of acetone and water).
-
Acid Addition: To the stirred solution, add the dilute acid catalyst dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).
-
Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Optimizing HPLC Separation of Topiramate and its Impurities
Welcome to the technical support center for the HPLC analysis of topiramate and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reliable chromatographic separations.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of topiramate.
Question: Why am I observing poor peak shape (tailing or fronting) for topiramate and its impurities?
Answer:
Poor peak shape in the HPLC analysis of topiramate can stem from several factors.[1][2] A systematic approach to troubleshooting is recommended:
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination: Accumulation of contaminants on the column inlet frit or within the packing material can cause peak tailing and split peaks.[3][4] Consider using a guard column and implementing a proper column washing procedure.
-
Column Degradation: Silica-based columns can degrade at high pH (>7), leading to peak tailing, especially for basic compounds.[2] Ensure your mobile phase pH is within the recommended range for your column.
-
Void Formation: A void at the column inlet can distort peak shape. This can be caused by pressure shocks or improper column handling.[2]
-
-
Mobile Phase and Sample Compatibility:
-
pH Mismatch: The pH of your mobile phase should be appropriate for the analytes. For acidic or basic impurities, a mobile phase pH far from their pKa values is generally recommended to ensure they are in a single ionic form.
-
Inadequate Buffering: Insufficient buffer capacity can lead to inconsistent ionization of analytes, resulting in peak tailing.[4]
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
System Issues:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Leaking Fittings: A loose connection can introduce dead volume and cause peak tailing.
-
Question: I am having difficulty detecting topiramate and its impurities. What are the recommended detection methods?
Answer:
Topiramate and several of its impurities lack a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[5][6] Several alternative detection methods have been successfully employed:
-
Charged Aerosol Detection (CAD): This is a universal detection technique that provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[5][6][7] It is a highly sensitive method for topiramate and its impurities.
-
Refractive Index (RI) Detection: RI detection is another universal technique that can be used. However, it is generally less sensitive than CAD and is not compatible with gradient elution.[8][9]
-
Mass Spectrometry (MS): HPLC-MS offers high sensitivity and specificity, providing mass information that can be used for peak identification and confirmation.[7][8][10]
-
Pre-column Derivatization with UV Detection: This approach involves reacting topiramate with a UV-absorbing agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl), prior to HPLC analysis.[11][12][13] This allows for sensitive detection using a standard UV detector.
Question: My resolution between critical impurity pairs is poor. How can I improve it?
Answer:
Improving resolution requires optimizing several chromatographic parameters:
-
Mobile Phase Composition:
-
Organic Modifier: Adjusting the type and proportion of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase can significantly alter selectivity.
-
pH: Fine-tuning the mobile phase pH can change the ionization state of acidic or basic impurities, thereby affecting their retention and improving separation.
-
Buffer Concentration: In some cases, adjusting the buffer concentration can influence peak shape and resolution.[4]
-
-
Stationary Phase:
-
Column Chemistry: If you are using a standard C18 column, consider switching to a different stationary phase, such as a phenyl, pentafluorophenyl (PFP), or a mixed-mode column, which can offer different selectivities.[5][10]
-
Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can lead to higher efficiency and better resolution.
-
-
Gradient Elution: Optimizing the gradient profile (slope and duration) is crucial for separating complex mixtures of impurities with a wide range of polarities.
-
Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase, which in turn affects resolution.
Question: I am observing unexpected peaks in my chromatogram. What could be the cause?
Answer:
Unexpected peaks, often referred to as "ghost peaks," can arise from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[3] Use high-purity solvents and freshly prepared mobile phases.
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash procedure.
-
System Contamination: Contamination can originate from various parts of the HPLC system, including pump seals, injector rotor seals, and tubing.
-
Degradation: Topiramate can degrade under certain conditions (e.g., high temperature, alkaline or acidic conditions), leading to the formation of new impurities.[9][14] Ensure proper sample handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of topiramate that I should be monitoring?
A1: Common process-related and degradation impurities of topiramate include Impurity A, Impurity B, Impurity C, Impurity D, and Impurity E (fructose). Additionally, inorganic impurities such as sulfate and sulfamate can be present as degradation products.[6][9]
Q2: Can I use a standard C18 column for the separation of topiramate and its impurities?
A2: Yes, RP-HPLC methods using C18 columns have been developed for topiramate analysis.[15] However, due to the polar nature of some impurities, alternative stationary phases like mixed-mode or PFP columns may provide better retention and selectivity.[5][10]
Q3: What are the typical forced degradation conditions for topiramate?
A3: Forced degradation studies for topiramate typically involve exposure to acidic, alkaline, and neutral hydrolysis, as well as oxidative, thermal, and photolytic stress conditions.[9][11][16] Topiramate is known to be particularly susceptible to hydrolysis, especially under alkaline conditions.[9][14]
Q4: Is it necessary to use a gradient elution method?
A4: For the separation of topiramate from a complex mixture of its impurities with varying polarities, a gradient elution method is generally recommended to achieve a good separation within a reasonable run time. Isocratic methods may be suitable for simpler separations or for quantifying topiramate in the absence of co-eluting impurities.
Experimental Protocols
Method 1: RP-HPLC with Charged Aerosol Detection (CAD)
This method is suitable for the simultaneous analysis of topiramate and its non-chromophoric impurities.
| Parameter | Specification |
| Column | Acclaim Trinity P1 (3.0 mm x 150 mm, 2.7 µm) |
| Mobile Phase | 80% Ammonium Acetate Buffer (20 mM, pH 4.0) and 20% Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Detector | Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Source: Adapted from a stability-indicating HPLC method for topiramate.[5] |
Method 2: RP-HPLC with UV Detection after Pre-column Derivatization
This method is applicable when a CAD or MS detector is not available.
| Parameter | Specification |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Column | Phenyl column |
| Mobile Phase | Acetonitrile: 50 mM Sodium Dihydrogen Phosphate (containing 3% v/v triethylamine, pH 2.8) (48:52 v/v) |
| Flow Rate | 1 mL/min |
| Detection | UV at 264 nm |
| Run Time | Approximately 15 minutes |
| Source: Adapted from a stability-indicating HPLC method for the analysis of topiramate.[11] |
Quantitative Data Summary
Table 1: Method Performance Data
| Parameter | Method 1 (RP-HPLC-CAD) | Method 2 (RP-HPLC-UV with Derivatization) |
| Linearity Range | N/A | 1-100 µg/mL |
| Correlation Coefficient (r) | N/A | 0.9996 |
| Limit of Detection (LOD) | Topiramate: 2.97 µg/mL | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | N/A | 1 µg/mL |
| Data extracted from cited literature.[5][11] |
Table 2: Retention Times of Topiramate and Impurities (Example)
| Analyte | Retention Time (min) |
| Topiramate | 3.744 |
| Data from an RP-HPLC method.[15] Note: Retention times are highly method-dependent. |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Decision tree for selecting a suitable HPLC detector.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. HPLC 疑難排解指南 [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. vc-research.kums.ac.ir [vc-research.kums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. jrtdd.com [jrtdd.com]
Technical Support Center: Purification of 2,3-Desisopropylidene Topiramate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,3-Desisopropylidene Topiramate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a metabolite and a known impurity of Topiramate, a widely used anticonvulsant medication.[1][2] It is structurally similar to Topiramate but lacks one of the two isopropylidene protecting groups. Its chemical formula is C9H17NO8S and it has a molecular weight of approximately 299.3 g/mol .[3]
Q2: Why is the purification of this compound important?
A2: As an impurity and metabolite of Topiramate, isolating and purifying this compound is crucial for several reasons. It is used as a reference standard in analytical methods to quantify its presence in the final Topiramate drug product, ensuring the safety and efficacy of the medication. Furthermore, studying its pharmacological and toxicological properties as a metabolite is an essential part of drug development and regulatory requirements.
Q3: What are the common analytical methods used to assess the purity of this compound?
A3: Due to its lack of a strong UV chromophore, several specialized analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[4] LC-MS/MS is a particularly sensitive and selective method for quantification.[5]
Troubleshooting Guides
Purification of this compound typically involves chromatographic techniques followed by crystallization. This guide addresses common issues encountered during these processes.
Chromatographic Purification (e.g., Flash Column Chromatography)
Issue 1: Poor Separation of this compound from Topiramate or other impurities.
-
Possible Cause: Inappropriate solvent system (mobile phase) polarity.
-
Troubleshooting Steps:
-
Optimize Solvent System: this compound is more polar than Topiramate. If using normal-phase chromatography (e.g., silica gel), you will need a more polar mobile phase to elute it effectively.
-
Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased. This can help to first elute the less polar impurities (like Topiramate) and then the more polar this compound.
-
Alternative Stationary Phase: If separation on silica is challenging, consider using a different stationary phase, such as reversed-phase (C18) silica. In this case, this compound will elute earlier than Topiramate.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough, or the compound is interacting strongly with the stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase mixture (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).
-
Add a Modifier: For highly polar compounds, adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve elution by suppressing ionization or blocking active sites on the stationary phase.[6]
-
Check Compound Stability: Ensure that the compound is not degrading on the silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an extended period, and then developing it to see if any new spots appear.
-
Crystallization
Issue 1: The compound does not crystallize from the solution.
-
Possible Cause: The solution is not sufficiently supersaturated, the chosen solvent is too good a solvent, or there are impurities inhibiting crystallization.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the compound.[7]
-
Reduce Solubility: If the initial solvent is too good, you can try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy.
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cool Slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Issue 2: The resulting crystals are of low purity.
-
Possible Cause: Impurities are co-crystallizing with the product.
-
Troubleshooting Steps:
-
Re-crystallize: Perform a second recrystallization. The purity of the crystals generally improves with each successive recrystallization.
-
Optimize Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Experiment with different solvents or solvent mixtures.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration of the saturated solution before allowing it to cool.
-
Data Presentation
Table 1: Analytical Method Parameters for Topiramate and its Metabolites
| Parameter | Method 1: LC-MS/MS[5] | Method 2: LC-MS[4] |
| Analyte | This compound | This compound |
| Linearity Range | 0.01 - 2.0 µg/mL | 0.01 - 2.0 mg/mL |
| Matrix | Human Plasma | Human Plasma |
| Instrumentation | 1290 Infinity UHPLC with 6460 Triple Quad MS | Kinetex C18 column with Mass Spectrometer |
| Mobile Phase | Gradient elution with water and methanol | Gradient elution with water and methanol |
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the chosen mobile phase or a stronger solvent that will be adsorbed by the stationary phase.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the solvent. Heat the mixture to boiling while stirring and continue adding small portions of hot solvent until the solid is completely dissolved.[8]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity after initial crystallization.
References
- 1. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 2. This compound | 851957-35-2 | MD21212 [biosynth.com]
- 3. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. silicycle.com [silicycle.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Degradation pathways of Topiramate and formation of 2,3-Desisopropylidene Topiramate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Topiramate and the formation of its degradation products, including 2,3-Desisopropylidene Topiramate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Topiramate?
A1: Topiramate is susceptible to degradation under several conditions, primarily through hydrolysis, oxidation, and thermal stress.[1][2] In the solid state, degradation is accelerated by high temperatures and humidity, leading to the formation of organic and inorganic products.[2][3] In solution, hydrolysis is the main decomposition route.[3][4]
Q2: What are the major degradation products of Topiramate?
A2: The major degradation products identified under various stress conditions include:
-
2,3:4,5-bis-O-(1-methylethylidene)β-D-fructopyranose (Impurity 1): Primarily formed under alkaline hydrolysis.[3][4]
-
2,3-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid (Impurity 2): Observed under acidic and neutral hydrolysis, as well as oxidative stress.[3]
-
Sulfate and Sulfamate: Inorganic anions formed, particularly under thermal stress and high humidity.[2][3][5]
-
This compound: A metabolite formed through hydrolysis, where one of the isopropylidene groups is removed.[6][7][8]
Q3: How is this compound formed?
A3: this compound, also known as 4,5-O-(1-Methylethylidene)-β-D-fructopyranose 1-sulfamate, is formed via the hydrolysis of one of the two isopropylidene groups of the Topiramate molecule.[6][7][8] This can occur during metabolism or as a degradation pathway in aqueous solutions.
Q4: Is Topiramate sensitive to light?
A4: Based on photostability studies conducted according to the International Conference on Harmonization (ICH) Q1B guideline, Topiramate has been found to be not significantly light-sensitive.[3][9] However, it is always good practice to store Topiramate and its solutions protected from light unless specific photostability studies are being conducted.
Troubleshooting Guide
Problem 1: Difficulty in detecting Topiramate and its degradation products using HPLC-UV.
-
Cause: Topiramate and many of its degradation products lack a significant UV-absorbing chromophore, making direct UV detection challenging.[3][10][11]
-
Solution 1: Derivatization. A common solution is to derivatize Topiramate and its analytes with a UV-absorbing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).[10][12][13] This allows for sensitive detection using a standard UV detector.
-
Solution 2: Alternative Detectors. If derivatization is not desirable, consider using alternative HPLC detectors that do not rely on UV absorbance. These include:
Problem 2: Poor separation of Topiramate from its polar degradation products.
-
Cause: The degradation of Topiramate can produce a mixture of compounds with a wide range of polarities, which can be difficult to resolve using a single reversed-phase HPLC method.
-
Solution 1: Mixed-Mode Chromatography. Employing a mixed-mode column that combines two or more separation mechanisms (e.g., reversed-phase and ion-exchange) can enhance the separation of analytes with diverse polarities.[16]
-
Solution 2: Ion-Pairing Reagents. For the analysis of ionic degradation products like sulfate and sulfamate, using ion-pairing reagents in the mobile phase can improve their retention and separation on a reversed-phase column.
-
Solution 3: Ion Chromatography. For dedicated analysis of inorganic degradation products like sulfate and sulfamate, ion chromatography is a highly effective and specific technique.[5]
Problem 3: Inconsistent results in stability studies.
-
Cause: The stability of Topiramate is highly dependent on factors such as temperature, pH, and humidity.[1][2][3] Inconsistent storage conditions can lead to variable degradation rates.
-
Solution: Ensure that stress testing conditions are tightly controlled and well-documented. For solid-state studies, control both temperature and relative humidity. For solution studies, use buffered solutions to maintain a constant pH. The presence of desiccants can significantly improve the stability of solid Topiramate.[2][3]
Quantitative Data from Forced Degradation Studies
The following tables summarize the conditions and outcomes of forced degradation studies performed on Topiramate.
Table 1: Summary of Forced Degradation Studies in Solution
| Stress Condition | Reagent/Temperature | Duration | Major Degradation Product(s) | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH at 40°C | 3 hours | Impurity 1 (2,3:4,5-bis-O-(1-methylethylidene)β-D-fructopyranose) | [3][4] |
| Acidic Hydrolysis | 0.1 M HCl at 40°C | 3 hours | Impurity 2 (2,3-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid) | [3] |
| Neutral Hydrolysis | Water at 60°C | 3 hours | Impurity 2 | [3] |
| Oxidation | 3% H₂O₂ at 25°C | 15 hours | Impurity 2 | [3] |
Table 2: Summary of Solid-State Degradation Studies
| Stress Condition | Temperature | Duration | Major Degradation Product(s) | Reference |
| Dry Heat | 90°C | 3 days | Unspecified degradation | [2][3] |
| Dry Heat | 80°C | 4 weeks | Sulfate and Sulfamate | [3] |
| Heat & Humidity | 70°C and 90°C | 17 hours | Sulfate, Sulfamate, Carbon black | [2][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method with UV Detection (Post-Derivatization)
This protocol is based on a method developed for the analysis of Topiramate and its degradation products after derivatization with FMOC-Cl.[10][12][13]
-
Sample Preparation:
-
Accurately weigh and dissolve the Topiramate sample in the mobile phase.
-
For tablet analysis, crush the tablets and dissolve the powder in the mobile phase, followed by filtration.
-
-
Derivatization Procedure:
-
To an aliquot of the sample solution, add a borate buffer to adjust the pH.
-
Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Heat the mixture at 50°C for 15 minutes.
-
Allow the solution to cool to room temperature.
-
-
HPLC Conditions:
Protocol 2: HPLC Method with Charged Aerosol Detection (CAD)
This protocol is suitable for the simultaneous analysis of Topiramate and its non-volatile impurities without derivatization.
-
Sample Preparation:
-
Dissolve the Topiramate sample in a mixture of acetonitrile and water.
-
-
HPLC Conditions:
Visualizations
Caption: Degradation pathways of Topiramate under various stress conditions.
Caption: Experimental workflow for HPLC analysis of Topiramate with derivatization.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2,3-Desisopropylidene Topiramate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Desisopropylidene Topiramate in solution. The information is designed to help anticipate and resolve common stability issues encountered during experimentation.
Troubleshooting Guides
Unexpected degradation of this compound can compromise experimental results. The following guide provides a systematic approach to troubleshooting common stability problems.
Diagram: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for identifying and resolving degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: Based on data from its parent compound, topiramate, the primary factors affecting stability in solution are pH, temperature, and the solvent system used.[1][2][3] Extreme pH conditions, particularly alkaline, and elevated temperatures can lead to significant degradation.[2][4][5]
Q2: How does pH affect the stability of this compound?
A2: The stability of topiramate, and likely this compound, is highly pH-dependent.[3] Hydrolysis is the main degradation pathway in solution.[4][6] Alkaline conditions (e.g., 0.1 M NaOH) have been shown to cause rapid degradation of topiramate.[4][6] The compound is more stable under acidic conditions compared to alkaline conditions.[4][5][7] For instance, a study on topiramate showed a 55% decrease in concentration after heating at 70°C for 1 hour in an acidic solution, while it was highly unstable in alkaline conditions.[2][5] It is advisable to maintain solutions at a neutral or slightly acidic pH for enhanced stability.
Q3: What are the likely degradation products of this compound in solution?
A3: The degradation of this compound is expected to follow pathways similar to topiramate. The primary degradation route is hydrolysis.[4][6] Under alkaline conditions, hydrolysis of the sulfamate group is likely, leading to the formation of 4,5-O-(1-Methylethylidene)-β-D-fructopyranose. Under acidic conditions, cleavage of the remaining isopropylidene group could occur.
Diagram: Postulated Degradation Pathway of this compound
Caption: Postulated degradation pathways of this compound under acidic and alkaline conditions.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light.[1] The pH of the solution should be maintained as close to neutral as possible. For longer-term storage, preparing fresh solutions is recommended. While topiramate in the solid state is stable at ambient temperature, in solution, its stability is more limited.[4][7][8]
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing topiramate and its related compounds.[1] Due to the lack of a strong UV chromophore, detection methods such as Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.[4][9][10] Derivatization with a UV-absorbing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can also allow for UV detection.[5]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is adapted from forced degradation studies performed on topiramate and can be used to assess the stability of this compound.[4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a suitable detector (e.g., RI, ELSD, CAD, or MS)
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability:
-
Expose an aliquot of the stock solution to UV light (as per ICH Q1B guidelines).
-
Keep a control sample in the dark.
-
Analyze both samples after the exposure period.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Data Presentation
The following tables summarize the stability of the parent compound, topiramate, under various forced degradation conditions, which can serve as a reference for expected trends with this compound.
Table 1: Summary of Topiramate Degradation in Solution under Forced Conditions
| Stress Condition | Reagent/Temperature | Duration | Major Degradation Product(s) | Reference |
| Alkaline Hydrolysis | 0.1 M NaOH at 40°C | 3 hours | Impurity 1 (2,3:4,5-bis-O-(1-methylethylidene)β-D-fructopyranose) | [4][6] |
| Acidic Hydrolysis | 0.1 M HCl at 40°C | 3 hours | Impurity 2 (2,3-O-(1-methylethylidene)-β-D-fructopyranose sulfamic acid) | [4][6] |
| Neutral Hydrolysis | Water at 60°C | 3 hours | Impurity 2 | [4][6] |
| Oxidative | 3% H₂O₂ at 25°C | 15 hours | Impurity 2 | [4][6] |
| Thermal (Solid) | 80°C in an oven | 4 weeks | Sulfate and Sulfamate | [4] |
| Photostability | ICH Q1B guidelines | - | No significant degradation | [4] |
Table 2: HPLC Methods for Analysis of Topiramate and Related Compounds
| Column | Mobile Phase | Detector | Reference |
| Phenyl | Acetonitrile: 50 mM NaH₂PO₄ with 3% triethylamine (pH 2.8) (48:52 v/v) | UV (after derivatization with FMOC-Cl) | [5] |
| Acclaim Trinity P1 | 80% Ammonium acetate buffer (20 mM, pH 4.0) and 20% methanol | Charged Aerosol Detector (CAD) | [10] |
| C18 Acclaim 120 | Acetonitrile/water (50:50) | Charged Aerosol Detector (CAD) | [10] |
| C18 | Acetonitrile/water (50/50) | Refractive Index (RI) | [9] |
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Topiramate Metabolites by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of their Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of topiramate and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of topiramate that I should be targeting in my LC-MS analysis?
A1: Topiramate is not extensively metabolized, with about 70% of the drug excreted unchanged in urine.[1] However, six metabolites have been identified in humans, with the primary metabolic pathways being hydroxylation, hydrolysis, and glucuronidation.[1][2][3] The main metabolites to consider for analysis are:
-
2,3-desisopropylidene topiramate
-
4,5-desisopropylidene topiramate
-
9-hydroxy topiramate
Q2: I am having trouble achieving adequate sensitivity for topiramate metabolites. What are some initial steps I can take to improve my signal-to-noise ratio?
A2: Low sensitivity in LC-MS analysis can stem from several factors. Here are some initial troubleshooting steps:
-
Optimize Sample Preparation: Ensure your extraction method is efficient for both the parent drug and its more polar metabolites. Protein precipitation is a common and simple method, while liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may provide a cleaner sample and reduce matrix effects.[6]
-
Mobile Phase Modification: The pH and composition of your mobile phase are critical for good chromatography and ionization efficiency. For topiramate and its metabolites, which are acidic, using a mobile phase with additives like ammonium acetate or a low concentration of acetic acid can improve ionization in negative ion mode.[7][8]
-
Mass Spectrometer Source Optimization: Carefully tune the electrospray ionization (ESI) source parameters, including nebulizer gas flow, drying gas temperature, and capillary voltage, to maximize the signal for your specific analytes.[9]
Q3: Which ionization mode, positive or negative, is more suitable for the analysis of topiramate and its metabolites?
A3: Due to the presence of the sulfamate group, topiramate and its metabolites are acidic in nature and readily deprotonate. Therefore, negative ion mode electrospray ionization (ESI) is generally preferred and has been shown to provide excellent sensitivity.[4][10]
Q4: What are the common mass transitions (MRM) for topiramate and its key metabolites?
A4: Multiple reaction monitoring (MRM) is a highly sensitive and selective technique for quantification. A common transition for topiramate is m/z 338.2 → 78.2 in negative mode.[10][11] For the desisopropylidene metabolite, a transition of m/z 298 → 78 can be monitored.[11] It is crucial to optimize these transitions on your specific instrument.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of topiramate metabolites.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Incompatible mobile phase pH with analyte pKa. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analytes are in a single ionic form. - Reduce the injection volume or sample concentration. - Use a column with a different stationary phase (e.g., end-capped C18) or add a small amount of a competing agent to the mobile phase. |
| High Background Noise | - Contaminated mobile phase, solvents, or additives. - Dirty mass spectrometer source. - Inadequate sample cleanup leading to matrix effects. | - Use high-purity, LC-MS grade solvents and fresh additives.[9][12] - Perform routine cleaning of the mass spectrometer source components. - Employ a more rigorous sample preparation method like SPE or LLE to remove interfering substances.[6] |
| Low or No Analyte Signal | - Inefficient ionization. - Suboptimal fragmentation in MS/MS. - Analyte degradation during sample preparation or in the source. | - Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).[9] For acidic compounds, consider adding a small amount of a weak acid to the mobile phase to enhance deprotonation in negative ion mode.[7] - Perform a product ion scan to identify the most abundant and stable fragment ions for MRM. - Investigate the stability of topiramate and its metabolites under your experimental conditions. Topiramate can be susceptible to thermal degradation.[6] |
| Poor Reproducibility | - Inconsistent sample preparation. - Fluctuation in LC system pressure. - Unstable ESI spray. | - Use an internal standard (e.g., a stable isotope-labeled version of topiramate like Topiramate-d12) to correct for variations in extraction and injection.[4][13] - Check the LC system for leaks and ensure proper pump performance. - Optimize the ESI probe position and ensure a consistent and fine spray. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of topiramate and its metabolites from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., Topiramate-d12 at 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for LC-MS/MS method development. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 2 mM ammonium acetate |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transitions | Topiramate: m/z 338.2 → 78.2 2,3- or 4,5-desisopropylidene TPM: m/z 298 → 78 9-OH or 10-OH TPM: m/z 354.2 → 336.2 |
Quantitative Data Summary
The following table summarizes the lower limit of quantification (LLOQ) for topiramate and its metabolites from a published LC-MS/MS method.[4]
| Analyte | LLOQ in Plasma (µg/mL) |
| Topiramate (TPM) | 0.10 |
| 2,3-desisopropylidene TPM | 0.01 |
| 4,5-desisopropylidene TPM | 0.001 |
| 10-OH TPM | 0.001 |
| 9-OH TPM | 0.001 |
Visualizations
Topiramate Metabolic Pathway
Caption: Major metabolic pathways of Topiramate.
General LC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low sensitivity in LC-MS analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. QUANTITATIVE ANALYSIS OF TOPIRAMATE IN HUMAN PLASMA USING LC-MS/MS AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 11. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Topiramate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topiramate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor sensitivity when analyzing my topiramate derivative using HPLC with a UV detector?
A1: Topiramate and many of its derivatives lack a significant chromophore, which results in weak absorption of ultraviolet (UV) light.[1][2][3][4][5] This inherent property of the molecule leads to low sensitivity with UV-based detection.
Troubleshooting:
-
Alternative Detection Methods: Consider using universal detection methods that do not rely on UV absorbance. These include:
-
Derivatization: If a UV detector is the only option, pre- or post-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule. A common derivatizing agent for compounds with amine or hydroxyl groups is 9-fluorenylmethyl chloroformate (FMOC-Cl).[12]
Q2: My sample shows multiple peaks on the chromatogram, but I expect a pure compound. What could be the issue?
A2: The presence of multiple peaks could indicate the presence of impurities or degradation products. Topiramate derivatives can be susceptible to degradation under various stress conditions.[5][12] Another possibility is the presence of different polymorphic forms of your compound.[13][14]
Troubleshooting:
-
Peak Identification: Use a mass spectrometer (MS) detector coupled with your HPLC to obtain mass-to-charge (m/z) information for each peak. This will help in identifying potential impurities and degradation products by comparing their masses to known related substances.[11]
-
Forced Degradation Studies: To confirm if the extra peaks are degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[12] This will help to understand the stability profile of your derivative.
-
Polymorphism Analysis: Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) can be used to investigate the presence of different polymorphic forms.[13][14]
Q3: I am having difficulty separating my topiramate derivative from its impurities, which have a wide range of polarities.
A3: The impurities of topiramate can range from highly polar (e.g., fructose, sulfate, sulfamate) to non-polar, making their simultaneous separation challenging with a single isocratic HPLC method.[3][5][7]
Troubleshooting:
-
Gradient Elution: Develop a gradient elution method. Start with a mobile phase of high aqueous content to retain and separate the polar impurities, and gradually increase the organic solvent content to elute the parent compound and less polar impurities.
-
Mixed-Mode Chromatography: Consider using a mixed-mode chromatography column that offers more than one type of interaction (e.g., reversed-phase and ion-exchange), which can improve the separation of compounds with diverse polarities.[7]
-
Ion-Pairing Chromatography: For ionic impurities like sulfate and sulfamate, adding an ion-pairing reagent to the mobile phase can improve their retention and separation on a reversed-phase column.
Q4: How can I confirm the presence of the sulfamate group in my synthesized derivative?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of the sulfamate group.
Troubleshooting:
-
¹H NMR: The proton on the sulfamate nitrogen (-NHSO₃⁻) has a characteristic chemical shift.[15]
-
¹⁵N NMR: For more definitive evidence, ¹⁵N NMR or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to detect the nitrogen of the sulfamate group.[15]
-
Infrared (IR) Spectroscopy: The sulfamate group also has characteristic stretching frequencies in the IR spectrum.
Troubleshooting Guides
HPLC Method Development for Topiramate Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| No or low signal with UV detection | Lack of a strong chromophore in the molecule.[1][2] | 1. Switch to a universal detector like RI, ELSD, CAD, or MS.[2][7][8] 2. Use pre- or post-column derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl).[12] |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase, inappropriate mobile phase pH, or column overload. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a high-purity silica column. 3. Reduce the sample concentration. 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups. |
| Co-elution of analyte and impurities | Insufficient selectivity of the chromatographic system.[3][5] | 1. Optimize the gradient slope and mobile phase composition. 2. Try a different stationary phase (e.g., phenyl, cyano). 3. Consider using mixed-mode or ion-pairing chromatography.[7] |
| Inconsistent retention times | Fluctuations in mobile phase composition, flow rate, or column temperature. | 1. Ensure proper mobile phase mixing and degassing. 2. Use a column thermostat to maintain a constant temperature. 3. Check the HPLC pump for leaks and ensure a stable flow rate. |
Biological Assay Issues
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition observed in carbonic anhydrase assay | Incorrect assay conditions, inactive compound, or inappropriate inhibitor concentration range. | 1. Verify the activity of the carbonic anhydrase enzyme with a known inhibitor (e.g., acetazolamide). 2. Confirm the structure and purity of your topiramate derivative. 3. Test a wider range of inhibitor concentrations. |
| High variability in electrophysiology recordings (e.g., patch-clamp) | Poor seal resistance, cell health issues, or electrical noise.[16][17][18][19] | 1. Ensure high-quality patch pipettes and a good seal (>1 GΩ). 2. Use healthy, viable cells for recordings. 3. Properly ground the setup and use a Faraday cage to minimize electrical interference. |
| Inconsistent results in receptor binding assays | Non-specific binding, improper incubation times or temperatures, or issues with radioligand/fluorescent probe. | 1. Determine and subtract non-specific binding using an excess of unlabeled ligand. 2. Optimize incubation time and temperature to reach equilibrium. 3. Check the quality and specific activity of the labeled ligand. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method with UV Detection (Post-Derivatization)
This protocol is adapted from a method for topiramate analysis and may require optimization for specific derivatives.[12]
-
Chromatographic Conditions:
-
Column: Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 50 mM sodium dihydrogen phosphate buffer containing 3% v/v triethylamine (pH 2.8) in a 48:52 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 52 °C.
-
Detection: UV at 264 nm.
-
Injection Volume: 50 µL.
-
-
Derivatization Procedure:
-
Prepare a stock solution of your topiramate derivative in acetonitrile.
-
To an aliquot of the sample solution, add a borate buffer.
-
Add the derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Incubate the reaction mixture at 50 °C for 15 minutes.
-
Allow the solution to stand for 1 minute before injection.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This is a general protocol based on commercially available kits.
-
Materials:
-
Carbonic anhydrase (CA) enzyme.
-
Esterase substrate (e.g., p-nitrophenyl acetate).
-
Assay buffer.
-
Known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Topiramate derivative (test inhibitor).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control.
-
Add assay buffer, CA enzyme, and the inhibitor solution to the wells of the microplate.
-
Incubate for a pre-determined time at the optimal temperature.
-
Initiate the reaction by adding the esterase substrate.
-
Monitor the change in absorbance at 405 nm over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for topiramate derivative characterization.
Caption: Multifaceted mechanism of action of topiramate derivatives.
References
- 1. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Topiramate: a review of analytical approaches for biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Interactions of topiramate with polyethylene glycol 8000 in solid state with formation of new polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 18. youtube.com [youtube.com]
- 19. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for 2,3-Desisopropylidene Topiramate quantification in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of 2,3-Desisopropylidene Topiramate quantification in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation
-
Q1: What is the most effective sample preparation method for extracting this compound from plasma/serum?
A1: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are both effective methods. LLE with a mixture of ethyl acetate and diethyl ether has been shown to be efficient.[1] SPE with C18 cartridges is also a robust method for cleaning up plasma samples before analysis.[2] Protein precipitation is a simpler and faster alternative, but it may result in a greater matrix effect.
-
Q2: I am experiencing low recovery of the analyte during sample preparation. What are the possible causes and solutions?
A2: Low recovery can be due to several factors:
-
Inappropriate Extraction Solvent/SPE Cartridge: Ensure the polarity of your extraction solvent is optimal for this compound. If using SPE, verify that the sorbent chemistry of the cartridge is appropriate.
-
Suboptimal pH: The pH of the sample can significantly affect the extraction efficiency of ionizable compounds. Adjusting the pH of the biological sample before extraction may improve recovery.
-
Insufficient Vortexing/Mixing: Ensure thorough mixing during the extraction process to maximize the partitioning of the analyte from the biological matrix into the extraction solvent.
-
Analyte Instability: this compound may be unstable under certain pH or temperature conditions. It is crucial to process samples promptly and store them at appropriate temperatures.
-
Chromatography & Mass Spectrometry
-
Q3: My chromatographic peaks for this compound are showing significant tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue in liquid chromatography and can be addressed by:
-
Optimizing the Mobile Phase: Adjusting the pH of the mobile phase can improve the peak shape for ionizable compounds. The use of additives like triethylamine can also minimize peak tailing caused by interactions with residual silanols on the column.
-
Column Selection: A different column chemistry, such as a phenyl column, may provide better peak shape.[3][4]
-
Reducing Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are as short as possible to minimize dead volume, which can contribute to peak broadening and tailing.
-
-
Q4: I am observing a high background signal or significant matrix effects in my LC-MS/MS analysis. What steps can I take to mitigate this?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[5] To address this:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can help remove interfering matrix components.[6]
-
Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components. A longer column or a gradient elution can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Topiramate-d12) that co-elutes with the analyte can effectively compensate for matrix effects.[7][8]
-
Matrix Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
-
-
Q5: What are the recommended mass transitions for quantifying this compound by LC-MS/MS?
A5: While specific transitions can vary depending on the instrument and source conditions, a common approach for related topiramate compounds involves monitoring the transition of the precursor ion to a specific product ion. For topiramate, a transition of m/z 338.2 > 78.2 in negative ion mode is often used.[8] For this compound, the precursor ion would be different, and the optimal transitions should be determined by infusing a standard solution of the analyte into the mass spectrometer.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Topiramate and its Metabolites
| Parameter | LC-MS/MS Method[1] | GC-MS Method[2] | HPLC-UV Method (with Derivatization)[4] |
| Analyte(s) | Topiramate and its main metabolites (including this compound) | Topiramate | Topiramate |
| Biological Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range | 0.01-2.0 µg/mL (for this compound) | 0.1–40 µg/mL | 40 ng/mL - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL (for this compound) | 0.1 µg/mL | 40 ng/mL |
| Precision (%CV) | <15% | <7.6% | Not explicitly stated, but method deemed precise |
| Accuracy (%Bias) | Within ±15% | 94.6% to 107.3% | Not explicitly stated, but method deemed accurate |
| Internal Standard | Stable isotope-labeled Topiramate | Cyheptamide | Not explicitly stated |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from a method for the simultaneous quantification of topiramate and its metabolites.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add the internal standard solution (stable isotope-labeled this compound).
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate:diethyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Kinetex C18 (50×2.1mm, 2.6μm) or equivalent.
-
Mobile Phase: A gradient elution using water and methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI).
-
Protocol 2: GC-MS Quantification of Topiramate in Plasma (Adaptable for Metabolite)
This protocol is based on a validated method for topiramate.[2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (to which an internal standard like cyheptamide has been added).
-
Wash the cartridge with a non-polar solvent like hexane to remove lipids.
-
Elute the analyte with a suitable solvent such as ethyl acetate.
-
Evaporate the eluate to dryness and reconstitute in a solvent suitable for GC injection.
-
-
GC-MS Analysis:
-
GC Column: A suitable capillary column for drug analysis.
-
Injection: Split injection may be used.
-
Temperature Program: A temperature gradient from 230°C to 290°C.
-
MS Detector: A mass selective detector operating in selected ion monitoring (SIM) mode.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. ClinPGx [clinpgx.org]
- 2. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. High performance liquid chromatographic determination of topiramate in human serum using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Overcoming matrix effects in bioanalysis of 2,3-Desisopropylidene Topiramate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 2,3-Desisopropylidene Topiramate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS-based assays.[1][2][3] For this compound, phospholipids and salts in plasma are common sources of matrix effects.[1][4]
Q2: Which sample preparation technique is most effective at minimizing matrix effects for this analyte?
A2: The choice of sample preparation is critical. While protein precipitation (PP) is a simple technique, it may not sufficiently remove interfering matrix components.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts and reducing matrix effects.[5][6][7] For the simultaneous quantification of topiramate and its metabolites, including this compound, LLE with a mixture of ethyl acetate and diethyl ether has been successfully used.[8][9]
Q3: What role does a stable isotope-labeled internal standard (SIL-IS) play in mitigating matrix effects?
A3: A SIL-IS, such as Topiramate-d12, is the preferred internal standard for LC-MS/MS bioanalysis.[10] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL-IS, variations in ionization efficiency caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[6]
Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?
A4: Generally, a C18 column is used for chromatographic separation with a gradient elution using a mobile phase consisting of water and an organic solvent like methanol or acetonitrile.[8][11] Mass spectrometric detection is often performed in negative ion mode using multiple reaction monitoring (MRM).[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method. For LLE, test different organic solvents or pH adjustments. For SPE, evaluate different sorbents and elution solvents. |
| Analyte instability during sample processing. | Ensure samples are processed on ice and investigate the stability of this compound under the extraction conditions. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Automate the sample preparation process if possible. Ensure precise and consistent pipetting and vortexing steps. |
| Significant and variable matrix effects between samples. | Implement a more rigorous cleanup method like SPE.[4] Ensure the use of a suitable stable isotope-labeled internal standard to normalize for variability.[6] | |
| Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids).[4] | Improve chromatographic separation to resolve the analyte from interfering peaks. Modify the gradient elution profile or try a different column chemistry.[3] |
| Inadequate sample cleanup. | Switch from protein precipitation to a more selective method like LLE or SPE to remove a wider range of interferences.[3][4] | |
| Peak Tailing or Poor Peak Shape | Interaction of the analyte with the analytical column. | Adjust the mobile phase pH. Ensure the mobile phase is compatible with the column. |
| Column degradation. | Replace the analytical column and guard column. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from a validated method for the simultaneous quantification of topiramate and its metabolites.[8]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (e.g., Topiramate-d12).
-
-
Extraction:
-
Add 1 mL of an extraction solvent mixture (e.g., ethyl acetate and diethyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Post-Extraction Spike Experiment to Evaluate Matrix Effects
This experiment helps to quantify the extent of ion suppression or enhancement.[12]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Spiked Sample): Extract blank plasma using your chosen sample preparation method. Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spiked Sample): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
Quantitative Data Summary
The following table summarizes typical validation parameters from a published LC-MS/MS method for this compound in human plasma.[8]
| Parameter | This compound |
| Linearity Range | 0.01 - 2.0 µg/mL |
| Intra-day Precision (%CV) | ≤ 5.8% |
| Inter-day Precision (%CV) | ≤ 7.2% |
| Intra-day Accuracy (%Bias) | -4.0% to 6.0% |
| Inter-day Accuracy (%Bias) | -3.5% to 5.0% |
Visualizations
Caption: Workflow for LLE Sample Preparation.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
- 8. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Topiramate
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting forced degradation studies of Topiramate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the identification and characterization of potential degradation impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the forced degradation analysis of Topiramate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase for Topiramate and its impurities is a mixture of ammonium acetate buffer and acetonitrile. Adjusting the pH and gradient can improve separation. |
| Column degradation. | Use a new column or a column with a different stationary phase (e.g., C8 or a pentafluorophenyl column). | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low sensitivity or inability to detect impurities. | Topiramate and some of its impurities lack a strong UV chromophore.[1][2][3] | Utilize universal detection methods such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).[1][2][4] |
| For enhanced sensitivity, consider Mass Spectrometry (MS) detection or pre-column derivatization with a UV-absorbing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).[4][5] | ||
| Inconsistent degradation results. | Variability in stress conditions (temperature, reagent concentration, time). | Ensure precise control of all experimental parameters. Use calibrated equipment and freshly prepared reagents. |
| Impurities in reagents or solvents. | Use high-purity reagents and HPLC-grade solvents. | |
| Identification of unknown peaks. | Formation of novel degradation products. | Employ LC-MS to obtain molecular weight and fragmentation data for structural elucidation. |
| Co-elution of impurities. | Modify the HPLC method (e.g., gradient, flow rate, column) to resolve the peaks. | |
| Excessive degradation (>20%). | Stress conditions are too harsh. | Reduce the duration of stress, lower the temperature, or use a lower concentration of the stress agent. The goal is to achieve 5-20% degradation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for Topiramate?
A1: The primary degradation pathway for Topiramate in solution is hydrolysis.[1][7] In the solid state, thermal degradation can lead to the formation of sulfate and sulfamate.[1]
Q2: What are the main impurities to expect under different stress conditions?
A2:
-
Alkaline Hydrolysis (e.g., 0.1 M NaOH at 40°C): The main degradation product is Impurity 1: 2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose.[1][7]
-
Acidic Hydrolysis (e.g., 0.1 M HCl at 40°C), Neutral Hydrolysis (water at 60°C), and Oxidation (e.g., 3% H₂O₂ at 25°C): The main degradation product is Impurity 2: 2,3-O-(1-methylethylidene)-β-d-fructopyranose sulfamic acid.[1][7]
-
Thermal Degradation (solid, e.g., 80°C): The primary degradation products are sulfate and sulfamate.[1]
Q3: Is Topiramate sensitive to light?
A3: Based on photostability studies conducted according to ICH Q1B guidelines, Topiramate has been reported to be not light-sensitive.[1]
Q4: Why can't I see Topiramate and its impurities on a standard UV detector in HPLC?
A4: Topiramate and several of its degradation products lack a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging.[1][2][3]
Q5: What analytical techniques are most suitable for analyzing Topiramate and its impurities?
A5: High-Performance Liquid Chromatography (HPLC) is the most common separation technique. Due to the lack of a UV chromophore, it is often coupled with universal detectors like RI, ELSD, or CAD.[1][2][4] For structural identification and sensitive quantification, Mass Spectrometry (MS) is the ideal choice.[2][4][8] Gas Chromatography (GC) has also been used.[8]
Summary of Forced Degradation Conditions and Resulting Impurities
| Stress Condition | Reagent/Parameters | Major Degradation Product(s) | Reference(s) |
| Alkaline Hydrolysis | 0.1 M NaOH, 40°C, 3 h | Impurity 1: 2,3:4,5-bis-O-(1-methylethylidene)-β-d-fructopyranose | [1][7] |
| Acidic Hydrolysis | 0.1 M HCl, 40°C, 3 h | Impurity 2: 2,3-O-(1-methylethylidene)-β-d-fructopyranose sulfamic acid | [1][7] |
| Neutral Hydrolysis | Water, 60°C, 3 h | Impurity 2: 2,3-O-(1-methylethylidene)-β-d-fructopyranose sulfamic acid | [1][7] |
| Oxidative Degradation | 3% H₂O₂, 25°C, 15 h | Impurity 2: 2,3-O-(1-methylethylidene)-β-d-fructopyranose sulfamic acid | [1][7] |
| Thermal Degradation (Solid) | 80°C, 4 weeks | Sulfate, Sulfamate | [1] |
| Thermal Degradation (Solid) | 90°C, 3 days | >95% decomposition | [5] |
| Photodegradation | ICH Q1B conditions | Not light-sensitive | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of Topiramate in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 40°C for 3 hours.[1][7] Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 40°C for 3 hours.[1][7] Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 60°C for 3 hours.[1][7]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at 25°C for 15 hours.[1][7]
-
Thermal Degradation (Solid State): Keep the solid Topiramate drug substance in an oven at 80°C for 4 weeks.[1] Periodically withdraw samples for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a combination of UV and visible light as per ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.
Protocol 2: HPLC-CAD/MS Analysis
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Charged Aerosol Detector (CAD) and/or a Mass Spectrometer (MS).
-
Column: A suitable reversed-phase column, such as a C8 or C18 column.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with acetic acid.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate Topiramate from its impurities.
-
Flow Rate: A typical flow rate is between 0.5 and 1.2 mL/min.[9]
-
Injection Volume: 10-20 µL.
-
CAD Settings: Optimize nebulizer temperature and gas flow as per manufacturer recommendations.
-
MS Settings: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive detection and identification of impurities.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. jrtdd.com [jrtdd.com]
Technical Support Center: Optimizing In-Source CID for Mass Spectrometry of Topiramate Impurities
Welcome to the technical support center for the analysis of topiramate and its impurities using mass spectrometry with in-source collision-induced dissociation (CID). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is in-source CID, and why is it useful for topiramate impurity analysis?
In-source collision-induced dissociation (CID) is a fragmentation technique used in mass spectrometry where precursor ions are fragmented in the ion source of the mass spectrometer. This is achieved by applying a voltage offset to the ion transfer tube or skimmer cone optics, which accelerates the ions and causes them to collide with residual gas molecules.[1] This process generates fragment ions that can provide valuable structural information, aiding in the confirmation of known impurities and the putative identification of unknown ones. For compounds like topiramate and its impurities, which may lack strong chromophores for UV detection, in-source CID provides an additional layer of specificity and characterization.[1]
Q2: What are the common impurities of topiramate that I should be aware of?
Several impurities associated with the synthesis and degradation of topiramate have been identified. The European Pharmacopoeia (Ph. Eur.) lists impurities A, B, C, and D.[1] Other common process-related and degradation impurities include sulfonyl chloride, sulfate, and sulfamate.[2][3] The structures of these impurities vary, leading to a wide range of polarities, which can present analytical challenges.[3][4]
Q3: When should I optimize the in-source CID voltage?
Optimization of the in-source CID voltage is crucial as the energy required to break molecular bonds differs for each compound.[1] A low voltage may not induce sufficient fragmentation, while an excessively high voltage can lead to extensive fragmentation, making it difficult to deduce the molecular structure.[1] Therefore, the voltage should be optimized for each impurity of interest to generate informative pseudo-MS2 fragmentation spectra.[1]
Q4: What are the typical in-source CID voltage ranges for topiramate impurities?
The optimal in-source CID voltage is instrument and compound-dependent. However, a study using a single quadrupole mass spectrometer found that the optimal voltage for topiramate impurities A and B was 30 V, and for impurities C and D, it was 40 V.[1] It is recommended to perform a voltage ramp experiment (e.g., from 10 to 60 V) to determine the optimal setting for your specific instrument and experimental conditions.[1]
Troubleshooting Guide
Problem 1: I am not observing any fragmentation for my topiramate impurities.
-
Possible Cause: The in-source CID voltage is too low.
-
Solution: Gradually increase the in-source CID voltage (e.g., in increments of 5-10 V) and monitor the mass spectra for the appearance of fragment ions. The optimal voltage will produce a balance between the precursor ion and meaningful fragment ions.[1]
-
-
Possible Cause: The ion source temperature is too low.
-
Solution: While higher source temperatures can sometimes promote fragmentation, they can also lead to unwanted degradation. Cautiously increase the source temperature in small increments to see if it aids in fragmentation without compromising the integrity of the analytes.
-
-
Possible Cause: The mobile phase composition is not conducive to efficient ionization and fragmentation.
-
Solution: Ensure that the mobile phase contains a suitable modifier, such as ammonium acetate or formic acid, to promote stable ionization. The choice of mobile phase can influence the charge state of the analyte and its susceptibility to fragmentation.
-
Problem 2: I am seeing excessive fragmentation and the precursor ion is weak or absent.
-
Possible Cause: The in-source CID voltage is too high.
-
Solution: Decrease the in-source CID voltage to reduce the collision energy. This will result in less extensive fragmentation and a more prominent precursor ion.[1]
-
-
Possible Cause: The ion source temperature is too high, causing thermal degradation.
-
Solution: Reduce the ion source temperature to minimize thermal decomposition of the analytes before they are subjected to in-source CID.
-
Problem 3: The fragmentation pattern is not consistent between runs.
-
Possible Cause: Fluctuations in the ion source conditions.
-
Solution: Ensure that the mass spectrometer is properly calibrated and that source parameters such as gas flows (nebulizer and drying gas) and temperatures are stable. Any instability in these parameters can affect the efficiency of ionization and fragmentation.
-
-
Possible Cause: The sample concentration is too high, leading to detector saturation or space-charge effects.
-
Solution: Dilute the sample to an appropriate concentration. High ion density in the source can lead to inconsistent fragmentation.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of topiramate and its impurities.
Table 1: Optimized In-Source CID Voltages for Topiramate Impurities
| Impurity | Optimal In-Source CID Voltage (V) |
| Impurity A | 30 |
| Impurity B | 30 |
| Impurity C | 40 |
| Impurity D | 40 |
Data sourced from a study using a Thermo Scientific™ ISQ™ EM single quadrupole mass spectrometer.[1]
Table 2: LC-MS/MS Method Parameters for Topiramate Analysis
| Parameter | Value |
| LC System | Agilent Technologies HPLC System |
| Column | Kromasil-C8 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM ammonium acetate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40:60 (v/v) A:B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| MS System | TQMS with Electrospray Ionization (ESI) |
| Ionization Mode | Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550 °C |
| Nebulizer Gas (GS1) | 50 psi |
| Drying Gas (GS2) | 50 psi |
This table presents an example of a validated LC-MS/MS method for the analysis of a topiramate impurity.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Topiramate and Impurities Analysis
This protocol is based on the methodology for preparing a spiked sample of topiramate with its impurities.
-
Topiramate Stock Solution (10.0 mg/mL):
-
Accurately weigh and dissolve the appropriate amount of topiramate standard in a solvent equivalent to the initial mobile phase composition.
-
-
Impurities Stock Solution (1.0 mg/mL):
-
Individually prepare stock solutions of each impurity (A, B, C, D) at a concentration of 1.0 mg/mL in the same solvent as the topiramate stock solution.
-
-
Spiked Sample Preparation (5.0 mg/mL Topiramate with 0.1% Impurities):
-
In an appropriate vial, combine:
-
1.0 mL of the topiramate stock solution.
-
10 µL of each impurity stock solution.
-
960 µL of the solvent.
-
-
Vortex the solution to ensure homogeneity.
-
This protocol is adapted from a method for analyzing topiramate and its impurities by HPLC with mass spectrometry detection.[1]
Visualizations
Caption: Experimental workflow for the analysis of topiramate impurities.
Caption: Troubleshooting decision tree for in-source CID optimization.
References
Validation & Comparative
Comparative Analysis of Topiramate and its Metabolite, 2,3-Desisopropylidene Topiramate
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of the well-established anticonvulsant and migraine prophylactic drug, Topiramate, and its primary metabolite, 2,3-Desisopropylidene Topiramate. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the physicochemical properties, pharmacokinetic profiles, and pharmacological activities of these two related compounds.
Introduction
Topiramate is a sulfamate-substituted monosaccharide that has demonstrated significant efficacy in the treatment of epilepsy and the prevention of migraines.[1][2][3] Its mechanism of action is multifaceted, involving the blockade of voltage-dependent sodium channels, enhancement of GABA-mediated inhibition, antagonism of AMPA/kainate glutamate receptors, and weak inhibition of carbonic anhydrase.[1][4][5] As with many pharmaceuticals, the metabolism of Topiramate leads to the formation of several byproducts, with this compound being a notable metabolite.[1][2] Understanding the characteristics of this metabolite in comparison to the parent drug is crucial for a complete pharmacological assessment.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters for Topiramate and this compound is presented in the table below. This data is essential for designing and interpreting experimental studies.
| Property | Topiramate | This compound |
| Molecular Formula | C₁₂H₂₁NO₈S | C₉H₁₇NO₈S |
| Molecular Weight | 339.36 g/mol [2] | 299.30 g/mol [6] |
| CAS Number | 97240-79-4[2] | 851957-35-2[6] |
| Bioavailability | ~80% (oral)[7] | Not applicable (metabolite) |
| Protein Binding | 15-41%[8] | Data not available |
| Metabolism | Hepatic (hydroxylation, hydrolysis, glucuronidation)[1][2] | Not applicable (is a metabolite) |
| Elimination Half-life | ~21 hours[1] | Data not available |
| Excretion | Primarily renal (~70% unchanged)[1] | Excreted in urine[1] |
Comparative Pharmacological Activity
The established mechanisms of action for Topiramate are summarized below. To date, this compound has not been shown to share these activities.
-
Blockade of Voltage-Dependent Sodium Channels: Topiramate limits the sustained repetitive firing of neurons.[1]
-
Enhancement of GABAergic Activity: It potentiates the inhibitory effects of GABA.[1]
-
Antagonism of Glutamate Receptors: Topiramate acts on AMPA/kainate receptors to reduce excitatory neurotransmission.[1]
-
Inhibition of Carbonic Anhydrase: It weakly inhibits carbonic anhydrase isoenzymes II and IV.[8]
Experimental Protocols
The analysis of Topiramate and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. The most common and robust method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Topiramate and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
- To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled Topiramate).
- Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC) Conditions:
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific analytes and instrument sensitivity.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.
- MRM Transitions:
- Topiramate: Monitor the transition of the precursor ion to a specific product ion.
- This compound: Monitor the transition of its unique precursor ion to a characteristic product ion.
- Internal Standard: Monitor the transition for the internal standard.
4. Data Analysis:
- Quantify the concentrations of Topiramate and this compound by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the compounds.
Visualizations
Metabolic Pathway of Topiramate
The following diagram illustrates the metabolic conversion of Topiramate to its primary metabolites, including this compound.
Caption: Metabolic pathways of Topiramate.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow for the quantitative analysis of Topiramate and its metabolites from a biological sample.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C9H17NO8S | CID 29977351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DailyMed [dailymed.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
Comparative Guide to Topiramate Assay Cross-Reactivity with 2,3-Desisopropylidene Topiramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various topiramate immunoassays with its metabolite, 2,3-desisopropylidene topiramate. The following sections detail the available data on the cross-reactivity of commonly used topiramate assays, outline the experimental protocols for assessing such interference, and illustrate the metabolic pathway of topiramate.
Data Summary
Currently, publicly available quantitative data on the cross-reactivity of topiramate immunoassays with this compound is limited. Package inserts for commercially available assays often provide general statements about cross-reactivity with metabolites but may not specify the exact metabolite or the extent of cross-reactivity.
| Assay | Metabolite Tested | Cross-Reactivity Data | Source |
| ARK™ Topiramate Assay | 9-Hydroxy-topiramate | 1.2% - 1.6% | --INVALID-LINK-- |
| Seradyn QMS® Topiramate Assay | Not specified | Stated to be unlikely to be affected by metabolites at clinically significant concentrations. | --INVALID-LINK-- |
| Fluorescence Polarization Immunoassay (FPIA) | Not specified | No specific data found in the reviewed literature. | - |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Not specified | No specific data found in the reviewed literature. | - |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Not specified | No specific data found in the reviewed literature. | - |
Note: The lack of specific data for this compound highlights a critical gap in the available information for researchers and clinicians relying on these immunoassays for accurate topiramate monitoring.
Metabolic Pathway of Topiramate
Topiramate is metabolized in the liver through three primary pathways: hydroxylation, hydrolysis, and glucuronidation.[1][2][3][4][5] These processes lead to the formation of several metabolites. The major metabolic pathways do not involve the formation of this compound as a primary metabolite.
Caption: Metabolic pathway of Topiramate.
Experimental Protocols
The assessment of immunoassay cross-reactivity is crucial for understanding the potential for interference from structurally related compounds, such as metabolites. A generalized experimental workflow for determining cross-reactivity is outlined below, based on established principles of immunoassay validation.
Caption: Experimental workflow for assessing cross-reactivity.
Detailed Methodology for Cross-Reactivity Assessment
A standardized approach for evaluating interference, including cross-reactivity, is detailed in the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2. The following protocol is a summary of the key steps:
-
Preparation of Materials:
-
Obtain certified reference materials of topiramate and this compound.
-
Prepare high-concentration stock solutions of both compounds in a suitable solvent.
-
Obtain a pool of drug-free human serum or plasma to serve as the base matrix.
-
-
Experimental Procedure:
-
Prepare a series of test samples by spiking the drug-free matrix with varying concentrations of this compound. The concentration range should be clinically and pharmacologically relevant.
-
Prepare control samples containing known concentrations of topiramate in the drug-free matrix.
-
Analyze both the test and control samples using the topiramate immunoassay according to the manufacturer's instructions.
-
Record the measured (apparent) topiramate concentrations for the test samples.
-
-
Data Analysis and Calculation:
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Topiramate Concentration / Concentration of this compound) x 100
-
A higher percentage indicates a greater degree of cross-reactivity.
-
Conclusion
The potential for cross-reactivity of topiramate immunoassays with the this compound metabolite remains an area requiring further investigation. While some manufacturers provide limited data on other metabolites, the lack of specific information for this compound necessitates caution when interpreting topiramate concentrations, particularly in patient populations where altered metabolism may be present. Researchers and clinicians should be aware of this limitation and consider the use of more specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), when there is a concern for significant metabolite interference. The provided experimental protocol offers a framework for laboratories to conduct their own validation studies to determine the cross-reactivity of their specific topiramate assay with this compound and other relevant metabolites.
References
Unveiling the Structure of 2,3-Desisopropylidene Topiramate: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the precise structural confirmation of drug metabolites is a critical step in understanding pharmacokinetics and ensuring drug safety. This guide provides a comparative analysis of the spectroscopic properties of Topiramate and its metabolite, 2,3-Desisopropylidene Topiramate, to facilitate its unambiguous identification.
Topiramate, a widely used anticonvulsant and migraine prophylactic, undergoes metabolism to form several derivatives, including this compound. The removal of one of the two isopropylidene protecting groups significantly alters the molecule's polarity and spectroscopic signature. This guide outlines the expected spectroscopic differences based on the structural changes and provides the necessary experimental context for researchers working on the synthesis and characterization of this metabolite.
Spectroscopic Data Comparison
Due to the limited availability of a pure reference standard for this compound, a direct experimental comparison of its spectra with that of the parent drug, Topiramate, is challenging. However, based on the structural differences, we can predict the key changes that would be observed in various spectroscopic analyses.
| Spectroscopic Technique | Topiramate | This compound (Predicted) | Rationale for Predicted Changes |
| ¹H NMR | Signals corresponding to two isopropylidene groups (four methyl singlets). | Signals for only one isopropylidene group (two methyl singlets) and the appearance of new hydroxyl proton signals. | Loss of one isopropylidene group and formation of two hydroxyl groups. |
| ¹³C NMR | Two distinct signals for the quaternary carbons and four signals for the methyl carbons of the two isopropylidene groups. | One signal for the quaternary carbon and two signals for the methyl carbons of the remaining isopropylidene group. Appearance of signals for carbons bearing the new hydroxyl groups. | Removal of the 2,3-isopropylidene group exposes two hydroxyl functionalities. |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 339. | Molecular Ion (M+) at m/z 299. | Loss of a C₃H₆O group (acetone, 58 Da) from the parent molecule. |
| Infrared (IR) Spectroscopy | Absence of strong O-H stretching bands. | Appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹. | Presence of the newly formed hydroxyl groups. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the selective hydrolysis of one of the isopropylidene groups of Topiramate under acidic conditions. While specific protocols for the selective removal of the 2,3-isopropylidene group are not widely published, a general approach would involve careful control of reaction time, temperature, and acid concentration to favor the formation of the desired mono-deprotected product over the fully deprotected diol.
General Hydrolysis Procedure:
-
Dissolve Topiramate in a suitable organic solvent (e.g., methanol, acetone).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent and purify using column chromatography to isolate this compound from the starting material and the fully deprotected by-product.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques like electrospray ionization (ESI) or chemical ionization (CI) to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Visualizing the Structural Relationship and Analytical Workflow
The following diagrams illustrate the chemical structures and the workflow for confirming the structure of this compound.
Caption: Chemical structures of Topiramate and its metabolite.
Caption: Workflow for structural confirmation.
A Comparative Analysis of the Biological Activity of Topiramate and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Topiramate, a sulfamate-substituted monosaccharide, is a widely utilized antiepileptic drug with a broad spectrum of action.[1] While the parent drug's pharmacological profile is well-documented, a comprehensive understanding of the biological activity of its metabolites is crucial for a complete safety and efficacy assessment. This guide provides a detailed comparison of the biological activity of Topiramate versus its primary metabolites, supported by experimental data and methodologies.
Executive Summary
Topiramate is primarily excreted from the body unchanged.[2] The fraction that undergoes metabolism is converted into six main metabolites, none of which account for more than 5% of an administered dose.[2] Extensive research indicates that these metabolites are pharmacologically inactive or possess significantly reduced activity compared to the parent compound, Topiramate.[3][4] One study in animal models reported that a hydroxylated metabolite of Topiramate exhibited only about one-fifth of the anticonvulsant potency of the parent drug.[5]
Comparative Analysis of Biological Activity
The following table summarizes the known biological activities of Topiramate and its principal metabolites. Due to the limited pharmacological activity of the metabolites, quantitative data for direct comparison is scarce.
| Compound | Chemical Structure | Primary Biological Activity | Anticonvulsant Potency (Relative to Topiramate) | Notes |
| Topiramate | 2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose sulfamate | Anticonvulsant, Neuroprotective | 1 (Reference) | Multiple mechanisms of action including blockade of voltage-gated sodium channels, enhancement of GABAergic activity, and antagonism of AMPA/kainate receptors.[6][7] |
| 9-hydroxy-topiramate | Hydroxylated metabolite | Anticonvulsant | ~0.2 | Considered one of the more "active" metabolites, yet still significantly less potent than Topiramate.[5] |
| 10-hydroxy-topiramate | Hydroxylated metabolite | Largely Inactive | Not established | Generally considered to have minimal to no pharmacological activity.[2][8] |
| 4,5-desisopropylidene topiramate | Hydrolysis metabolite | Inactive | Not applicable | Commercially available as an "inactive metabolite" for research purposes.[9] |
| 2,3-desisopropylidene topiramate | Hydrolysis metabolite | Largely Inactive | Not established | Generally considered to have minimal to no pharmacological activity.[2][8] |
| Glucuronide Conjugates | Glucuronidated metabolites | Inactive | Not applicable | Formed for excretion and are pharmacologically inactive.[10] |
| Sulfate Conjugates | Sulfated metabolites | Inactive | Not applicable | Formed for excretion and are pharmacologically inactive. |
Topiramate's Metabolic Pathway
The metabolic fate of Topiramate primarily involves hydroxylation, hydrolysis, and glucuronidation.[10] The following diagram illustrates the major metabolic transformations.
Caption: Major metabolic pathways of Topiramate.
Experimental Protocols
The anticonvulsant activity of Topiramate and its analogues is predominantly evaluated using the Maximal Electroshock Seizure (MES) test in rodent models.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of activity against generalized tonic-clonic seizures.
Apparatus:
-
An electroshock apparatus capable of delivering a constant current.
-
Corneal or ear clip electrodes.
Procedure:
-
Animal Model: Adult male mice or rats are typically used.
-
Compound Administration: The test compound (Topiramate or metabolite) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Pre-treatment Time: A specific time interval is allowed to elapse between compound administration and the delivery of the electrical stimulus to ensure peak plasma or brain concentrations.
-
Electrical Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via the electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this response.
-
Dose-Response Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Caption: Workflow for the Maximal Electroshock Seizure (MES) test.
Conclusion
References
- 1. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Narrative Review of Topiramate: Clinical Uses and Pharmacological Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic Assessment and the Discovery of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Topiramate Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for the analysis of impurities in Topiramate. Ensuring the safety and efficacy of pharmaceutical products necessitates the accurate identification and quantification of impurities, making the choice of reliable reference standards a critical aspect of the analytical workflow. This document offers an objective comparison of available standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable materials for their applications.
Comparison of Commercially Available Topiramate Impurity Reference Standards
The selection of a suitable reference standard is paramount for achieving accurate and reproducible results in impurity analysis. While a direct head-to-head performance comparison with experimental data from different suppliers is not publicly available, the following tables summarize the key Topiramate impurities and the typical information provided by major suppliers. Researchers are strongly encouraged to request complete Certificates of Analysis (CoA) for specific lots to obtain detailed quantitative data.
Table 1: Key Pharmacopoeial Impurities of Topiramate and Their Suppliers
| Impurity Name | Pharmacopoeia | Typical Suppliers | Information Commonly Provided |
| Topiramate Related Compound A (2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose) | USP | USP, Sigma-Aldrich, LGC Standards, Pharmaffiliates, SynThink | CAS Number, Molecular Formula, Certificate of Analysis (CoA) confirming identity and purity, Storage Conditions.[1][2][3][4] |
| Topiramate Impurity A (2,3:4,5-Di-O-isopropylidene-β-D-fructopyranose) | EP | EP, Sigma-Aldrich, LGC Standards, Pharmaffiliates, SynThink | CAS Number, Molecular Formula, CoA confirming identity and purity, Storage Conditions.[2][4] |
| Topiramate Impurity B (1-O-[(Diethylcarbamoyl)sulfamoyl]-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose) | EP | Pharmaffiliates, SynThink | CAS Number, Molecular Formula, CoA confirming identity and purity.[5] |
| Topiramate Impurity C (2,3-O-(1-Methylethylidene)-1-O-sulfamoyl-β-D-fructopyranose) | EP | Pharmaffiliates, SynThink, Simson Pharma | CAS Number, Molecular Formula, CoA confirming identity and purity.[6][7] |
| Topiramate Impurity D | EP | Pharmaffiliates, SynThink, Density Pharmachem | CAS Number, Molecular Formula, CoA confirming identity and purity.[5][8] |
| Topiramate Impurity E (Fructose) | EP | EP, Sigma-Aldrich, LGC Standards, SynThink | CAS Number, Molecular Formula, CoA confirming identity and purity, Storage Conditions.[9][10][11] |
Table 2: Comparison of Reference Standard Attributes by Supplier Type
| Attribute | Pharmacopoeial Sources (e.g., USP, EP) | Commercial Suppliers (e.g., Sigma-Aldrich, LGC, SynThink, Pharmaffiliates) |
| Traceability | Primary standards, directly traceable to the pharmacopoeia. | Often traceable to pharmacopoeial standards. Documentation should be requested. |
| Certification | Official pharmacopoeial certificate. | Certificate of Analysis (CoA) provided. The level of detail may vary. |
| Purity | Defined purity value, often with an associated uncertainty. | Purity is typically stated, but the method of determination and uncertainty may require clarification.[12] |
| Data Provided | Comprehensive data package supporting the identity and purity. | CoA usually includes identity confirmation (e.g., NMR, MS) and purity (e.g., HPLC).[10] |
| Availability | Can be ordered directly from the respective pharmacopoeial organizations. | Widely available through various chemical and pharmaceutical standard suppliers. |
Experimental Protocols for Topiramate Impurity Analysis
The following are detailed methodologies for key experiments in the analysis of Topiramate impurities, primarily based on High-Performance Liquid Chromatography (HPLC), as this is the most common technique.
HPLC Method with Charged Aerosol Detection (CAD) for Organic Impurities
This method is suitable for the detection of Topiramate and its organic impurities which lack a significant UV chromophore.
-
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column compartment.
-
Charged Aerosol Detector (CAD).
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of water and acetonitrile.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Topiramate reference standard in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of about 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Impurity Standard Solutions: Prepare individual or mixed stock solutions of the impurity reference standards in the same solvent.
-
Sample Solution: Accurately weigh and dissolve the Topiramate drug substance or product in the solvent to achieve a known concentration, typically around 1 mg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the blank (solvent), followed by the standard and sample solutions.
-
Record the chromatograms and integrate the peaks corresponding to Topiramate and its impurities.
-
Identify the impurities by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the peak areas and the concentration of the reference standards.
-
HPLC Method with Refractive Index (RI) Detection for Organic Impurities
An alternative to CAD, the RI detector is also suitable for non-chromophoric compounds.
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and column compartment.
-
Refractive Index Detector.
-
-
Chromatographic Conditions:
-
Column: A C18 or a specialized column for sugar analysis can be used.
-
Mobile Phase: An isocratic mobile phase is typically used, for instance, a mixture of acetonitrile and water.
-
Flow Rate: A constant flow rate, for example, 1.5 mL/min.[13]
-
Column and Detector Temperature: Maintained at a stable temperature, e.g., 35°C, to minimize baseline drift.[13]
-
Injection Volume: 50 µL.[13]
-
-
Sample Preparation:
-
Similar to the HPLC-CAD method, prepare solutions of the reference standards and the sample in the mobile phase.
-
-
Procedure:
-
Allow the HPLC system and the RI detector to stabilize, which may take longer than for other detectors.
-
Inject the solutions and record the chromatograms.
-
Perform identification and quantification as described for the HPLC-CAD method.
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Topiramate Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a Topiramate sample.
Caption: Workflow for Topiramate impurity analysis.
Degradation Pathway of Topiramate
This diagram illustrates the primary degradation pathways of Topiramate under various stress conditions, leading to the formation of key impurities.[14]
Caption: Degradation pathway of Topiramate.
References
- 1. [Topiramate Related Compound A (25 mg) (2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose)] - CAS [20880-92-6] [store.usp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Topiramate impurity A CRS | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Topiramate EP Impurity C | CAS No- 106881-41-8 | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. densitypharmachem.com [densitypharmachem.com]
- 9. Topiramate impurity E CRS, European Pharmacopoeia (EP) Reference Standard 57-48-7 [sigmaaldrich.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Topiramate impurity E CRS | LGC Standards [lgcstandards.com]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. uspnf.com [uspnf.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Analysis of 2,3-Desisopropylidene Topiramate in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,3-Desisopropylidene Topiramate, a significant metabolite of the anticonvulsant drug Topiramate. While direct inter-laboratory comparison studies are not extensively published, this document synthesizes data from various validated methods to offer a comparative overview of their performance, aiding laboratories in selecting and implementing robust analytical protocols.
Comparative Analysis of Analytical Methods
The quantification of this compound, along with the parent drug Topiramate and other metabolites, is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) coupled with various detection methods. Due to the lack of a suitable chromophore in Topiramate and its metabolites, conventional UV detection is not feasible[1]. Alternative detection methods such as Refractive Index (RI) detection, Charged Aerosol Detection (CAD), and Mass Spectrometry (MS) are utilized.
Table 1: Comparison of HPLC-Based Methods for Topiramate and Metabolite Analysis
| Analytical Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) | Linear Range | Key Advantages | Key Limitations | Reference |
| HPLC-RI | Topiramate and impurities | Drug Substance/Formulations | Not specified for metabolite | Not specified | Simple, widely available | Not compatible with gradient elution, lower sensitivity | [2][3] |
| HPLC-CAD | Topiramate and impurities B, C, E | Drug Substance | - | - | Universal detection for non-volatile analytes, better sensitivity than RI | Impurity A (semi-volatile) not quantifiable | [1] |
| LC-MS/MS | Topiramate and 4 main metabolites | Human Plasma | 0.01 µg/mL | 0.01 - 2.0 µg/mL | High selectivity and sensitivity, allows for simultaneous quantification | Higher equipment cost and complexity | [4] |
Experimental Protocols
A detailed experimental protocol is essential for reproducing analytical methods and ensuring consistency across different laboratories. Below is a representative protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on a validated method.[4]
Objective: To quantify this compound in human plasma.
Materials and Reagents:
-
This compound reference standard
-
Topiramate-d12 (Internal Standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Diethyl ether
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Analytical column: Kinetex C18 (50×2.1mm, 2.6μm) or equivalent.[4]
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Topiramate-d12).
-
Add 1 mL of an extraction solvent mixture of ethyl acetate and diethyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and methanol.[4]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Topiramate-d12 (IS): Precursor Ion > Product Ion (specific m/z values to be optimized)
-
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Data Analysis:
-
Quantification is performed by integrating the peak areas of the analyte and the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Experimental Workflow and Metabolic Pathway
To visualize the analytical process and the metabolic context of this compound, the following diagrams are provided.
Topiramate undergoes metabolism in the liver primarily through hydroxylation and hydrolysis of the isopropylidene group.[5][6] This leads to the formation of several metabolites, including this compound.
References
Comparative study of different synthesis routes for Topiramate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for the anticonvulsant drug Topiramate and its derivatives. The information presented is intended to assist researchers in selecting optimal synthetic strategies based on factors such as yield, purity, and reaction conditions. Detailed experimental protocols for key reactions and visualizations of relevant biological pathways are included to support further research and development.
Comparative Analysis of Topiramate Synthesis Routes
The synthesis of Topiramate primarily starts from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose, a derivative of D-fructose. Two main routes have been established for the sulfamoylation of this starting material.
Route 1: Direct Sulfamoylation with Sulfamoyl Chloride
This route involves the direct reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfamoyl chloride in the presence of a strong base.
Route 2: Two-Step Synthesis via a Chlorosulfate Intermediate
This alternative pathway involves the initial reaction of the starting material with sulfuryl chloride to form a chlorosulfate intermediate. This intermediate is then converted to Topiramate through one of two main variations:
-
Route 2a: Reaction of the chlorosulfate with ammonia.
-
Route 2b: Conversion of the chlorosulfate to a sulfamoyl azide followed by reduction.
The following table summarizes the key quantitative data for these primary synthesis routes.
| Parameter | Route 1: Direct Sulfamoylation | Route 2a: Via Chlorosulfate and Ammonia | Route 2b: Via Chlorosulfate and Azide |
| Key Reagents | Sulfamoyl chloride, Sodium hydride | Sulfuryl chloride, Ammonia | Sulfuryl chloride, Sodium azide, Reducing agent (e.g., H₂, Pd/C) |
| Typical Solvents | Dimethylformamide (DMF), Toluene, THF | Toluene, Methylene chloride, Tetrahydrofuran (THF) | Methylene chloride, Acetonitrile, Ethyl acetate |
| Reaction Temperature | -20°C to ambient[1] | -40°C to 25°C[2] | -10°C to 70°C[3] |
| Reported Yield | 46% - 60%[4] | 80% - 85% (improved process)[5] | ~75% (for the azide reduction step)[3] |
| Reported Purity | Lower, requires extensive purification[1] | High, can achieve pharmaceutical grade[5] | High, with final product purity >99.8%[3] |
Synthesis of Topiramate Derivatives
The core structure of Topiramate can be modified to produce various derivatives, which are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Heterocyclic Analogues
A variety of heterocyclic analogues of Topiramate have been synthesized by functionalizing the C-1 position of 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[6] These modifications can influence the compound's biological activity and pharmacokinetic properties.
| Heterocyclic Moiety | Key Reagents for Heterocycle Formation | Yield |
| Tetrazole | Sodium azide, Ammonium chloride | 80%[7] |
| 1,3,4-Oxadiazole (from tetrazole) | Acetic anhydride | - |
| 1,3,4-Oxadiazole (oxidative cyclization) | Phenyliodine diacetate (PIDA) | 40%[7] |
| N-acetyl-dihydro-1,3,4-oxadiazole | Acetic anhydride, Pyridine | 85%[7] |
| Diastereomeric mixture | Crystallization from ethanol | 55%[7] |
Hydroxylated Derivatives
Hydroxylated derivatives of Topiramate are of interest as they may represent metabolites of the parent drug.[8] Their synthesis is often more complex, involving multiple steps of protection, functionalization, and deprotection.
| Derivative | Key Synthesis Steps | Overall Yield |
| 4,5-O-[(1S)-1-hydroxymethylethylidene]-2,3-O-isopropylidene-β-D-fructopyranose sulfamate | Benzylation, conversion to monoacetal dibenzoate, transacetalization, saponification, acetonation, sulfamoylation, hydrogenolysis | Not specified |
| 2,3-O-[(1R)- and (1S)-1-hydroxymethylethylidene]-4,5-O-isopropylidene-β-D-fructopyranose sulfamates | (Involved a multi-step process) | 36% and 27% respectively from separated diastereomers[8] |
Experimental Protocols
Protocol 1: Synthesis of Topiramate via Chlorosulfate and Ammonolysis (Route 2a)
This protocol is based on an improved process that offers high yield and purity.[5]
Step 1: Formation of the Chlorosulfate Intermediate
-
Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose in a suitable solvent such as toluene or methylene chloride.
-
Add a base, for example, pyridine or triethylamine.
-
Cool the mixture to a temperature between -40°C and 25°C.
-
Slowly add sulfuryl chloride to the reaction mixture while maintaining the temperature.
-
Stir the reaction until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the chlorosulfate intermediate is typically used directly in the next step without isolation.
Step 2: Ammonolysis
-
To the reaction mixture from Step 1, add a solvent such as tetrahydrofuran (THF).
-
Introduce ammonia gas into the reaction vessel under pressure.
-
The reaction is typically carried out at a controlled temperature.
-
After the reaction is complete, the pressure is released, and the crude Topiramate is isolated.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol and cyclohexane, to yield high-purity Topiramate.[9]
Protocol 2: Synthesis of a Tetrazole Analogue of Topiramate
This protocol describes the synthesis of a heterocyclic derivative.[7]
-
Start with a suitable precursor derived from 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.
-
In a suitable solvent, combine the precursor with sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction and washing.
-
The crude product is then purified, for instance, by crystallization from a solvent mixture like cyclohexane and acetone, to yield the tetrazole analogue.
Mechanism of Action: Signaling Pathways
The therapeutic effects of Topiramate are attributed to its multifaceted mechanism of action, which involves several distinct signaling pathways. The diagrams below illustrate these key interactions.
Caption: Overview of the main synthetic routes to Topiramate.
Caption: Multifaceted mechanism of action of Topiramate.
Modulation of GABA-A Receptors
Topiramate potentiates the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to an increased influx of chloride ions into neurons, hyperpolarizing the cell membrane and making it less likely to fire an action potential.
Caption: Topiramate's potentiation of GABA-A receptor activity.
Inhibition of Voltage-Gated Sodium Channels
Topiramate blocks voltage-gated sodium channels in a state-dependent manner, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This action reduces the ability of neurons to fire high-frequency action potentials, a hallmark of seizure activity.
Caption: State-dependent inhibition of voltage-gated sodium channels by Topiramate.
Antagonism of AMPA/Kainate Receptors
Topiramate acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. By blocking these receptors, Topiramate reduces excitatory neurotransmission mediated by glutamate.
Caption: Antagonism of AMPA/Kainate receptors by Topiramate.
References
- 1. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROCESS FOR THE PREPARATION OF ANTICONVULSANT DERIVATIVES OF TOPIRAMATE - Patent 1599490 [data.epo.org]
- 3. WO2004089965A2 - Topiramate and processes for the preparation thereof - Google Patents [patents.google.com]
- 4. KR20050062976A - A new improved preparation method of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate - Google Patents [patents.google.com]
- 5. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of hydroxylated derivatives of topiramate, a novel antiepileptic drug based on D-fructose: investigation of oxidative metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101450951A - Method for producing topiramate - Google Patents [patents.google.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Topiramate Analysis
In the landscape of pharmaceutical analysis, the development of robust, stability-indicating assay methods is paramount to ensure the safety and efficacy of drug products. This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Topiramate, an anticonvulsant drug with a challenging chemical structure for routine analysis due to its lack of a significant UV-absorbing chromophore.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols, validation data, and a comparison with alternative analytical techniques.
Experimental Protocols: HPLC Methodologies
The successful validation of a stability-indicating HPLC method for Topiramate hinges on the careful selection of chromatographic conditions and a suitable detection technique. Due to Topiramate's poor UV absorbance, direct UV detection is often not feasible, necessitating either derivatization or the use of alternative detectors.[2][3][4][5]
Method 1: HPLC with UV Detection following Pre-column Derivatization
This method involves a chemical derivatization step to attach a UV-absorbing moiety to the Topiramate molecule, allowing for sensitive detection using a standard UV detector.[4][5]
-
Derivatizing Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common reagent that reacts with the primary amine group of Topiramate.[4][5]
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM sodium dihydrogen phosphate with 3% v/v triethylamine, pH 2.8) in a ratio of approximately 48:52 (v/v).[4][5]
-
Injection Volume: Typically 20 µL.
-
Run Time: Approximately 15 minutes, with Topiramate eluting at around 9.2 minutes.[4][5]
Method 2: HPLC with Charged Aerosol Detection (CAD)
Charged Aerosol Detection is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for compounds like Topiramate.[1][6]
-
Chromatographic Conditions:
-
Column: A mixed-mode column such as Acclaim Trinity P1® (3.0 mm × 150 mm, 2.7 μm) or a standard C18 column like Acclaim 120® (4.6 mm × 250 mm; 5 μm).[1][6][7]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min for the mixed-mode column and 0.6 mL/min for the C18 column.[1][6][7]
-
Column Temperature: 35°C for the mixed-mode column and 50°C for the C18 column.[1][6][7]
-
Detector: Charged Aerosol Detector.
-
Method 3: HPLC with Refractive Index (RI) Detection
The US Pharmacopeia outlines several HPLC methods for Topiramate analysis that utilize a Refractive Index (RI) detector.[2] This detector measures the change in the refractive index of the mobile phase as the analyte passes through the detector cell.
-
Chromatographic Conditions:
-
Column: Various reversed-phase columns are used, including C8 and C18.
-
Mobile Phase: Typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Flow Rate: Generally in the range of 1.0 mL/min.
-
Detector: Refractive Index Detector.
-
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. Topiramate is subjected to various stress conditions to generate potential degradation products. The analytical method must be able to resolve the parent drug from all significant degradants.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 40-60°C.[2]
-
Alkaline Hydrolysis: 0.1 M NaOH at 40°C.[2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature.[2]
-
Thermal Degradation: Dry heat at 90°C.[2]
Studies have shown that Topiramate is more susceptible to degradation under alkaline conditions compared to acidic conditions.[2] The primary degradation pathway in solution is hydrolysis.[2]
Method Validation Data
The following tables summarize the validation parameters for the different HPLC methods, demonstrating their suitability for the analysis of Topiramate.
Table 1: Validation Summary for HPLC-UV (with Derivatization)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL[4][5] |
| Correlation Coefficient (r²) | 0.9996[4][5] |
| Accuracy (% Recovery) | 99.60% - 103.25%[4] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.3 µg/mL[4][5] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL[4][5] |
Table 2: Validation Summary for HPLC-CAD
| Parameter | Result (Method 1 - Mixed-Mode) | Result (Method 2 - C18) |
| Linearity Range | Analyte Dependent | Analyte Dependent |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Excellent performance reported[1][6] | Excellent performance reported[1][6] |
| Precision (% RSD) | Excellent performance reported[1][6] | Excellent performance reported[1][6] |
| Limit of Detection (LOD) | Topiramate: 2.97 µg/mL[1][6] | Not specified |
Comparison with Alternative Analytical Methods
While HPLC is the most prevalent technique for Topiramate analysis, other methods have also been reported.
Table 3: Comparison of Analytical Methods for Topiramate
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (with Derivatization) | Chromatographic separation followed by UV detection after chemical modification. | High sensitivity and selectivity; uses common laboratory equipment. | Requires a derivatization step which can be time-consuming and introduce variability. |
| HPLC-CAD | Chromatographic separation with detection based on light scattering of charged aerosol particles. | Universal detection for non-volatile and semi-volatile compounds; does not require a chromophore.[8] | Can be sensitive to mobile phase composition; may have lower sensitivity for some compounds compared to MS. |
| HPLC-RI | Chromatographic separation with detection based on changes in the refractive index of the eluent. | Universal detector for any analyte that has a different refractive index from the mobile phase. | Not compatible with gradient elution; sensitive to temperature and flow rate fluctuations.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity.[9] | May require derivatization to increase volatility; high temperatures in the injector can potentially degrade Topiramate.[2] |
| Spectrophotometry | Measurement of light absorption after a color-forming reaction. | Simple, rapid, and cost-effective. | Lower specificity compared to chromatographic methods; may be susceptible to interference from excipients.[10] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with highly selective and sensitive mass detection. | Very high sensitivity and specificity; short run times are possible.[11] | Higher equipment cost and complexity. |
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method for Topiramate.
Caption: Workflow for validating a stability-indicating HPLC method.
Logical Comparison of Analytical Techniques
This diagram provides a logical comparison of the primary analytical techniques used for Topiramate analysis based on key performance attributes.
Caption: Comparison of analytical techniques for Topiramate analysis.
References
- 1. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Topiramate: A Review of Analytical Approaches for the Drug Substance, Its Impurities and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector. | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. japsonline.com [japsonline.com]
A Pharmacokinetic Showdown: Immediate-Release Topiramate vs. its Extended-Release Successors
A deep dive into the comparative pharmacokinetics of immediate-release topiramate and its once-daily extended-release formulations, Trokendi XR® and Qudexy XR®, reveals distinct profiles in drug absorption, peak concentration, and plasma concentration fluctuations. While both extended-release options offer the convenience of once-daily dosing and are bioequivalent to the immediate-release formulation in terms of overall exposure, they achieve this through different release mechanisms, resulting in notable pharmacokinetic differences.
This guide provides a comprehensive comparison of the pharmacokinetic profiles of these three topiramate formulations, supported by experimental data from various bioequivalence studies. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the therapeutic nuances of these widely used antiepileptic drugs.
At a Glance: Key Pharmacokinetic Parameters
The pharmacokinetic profiles of immediate-release (IR) topiramate and its extended-release (XR) counterparts, Trokendi XR and Qudexy XR, have been characterized in several clinical studies. The following table summarizes the key steady-state pharmacokinetic parameters for each formulation, standardized to a 200 mg daily dose for comparative purposes.
| Pharmacokinetic Parameter | Immediate-Release Topiramate (100 mg BID) | Trokendi XR® (200 mg QD) | Qudexy XR® (USL255) (200 mg QD) |
| Cmax (Maximum Plasma Concentration) | Higher | Lower than IR[1] | Lower than IR[2][3] |
| Tmax (Time to Cmax) | ~2 hours[3] | Longer than IR | ~20 hours (single dose)[3] |
| AUC0-24 (Area Under the Curve) | Bioequivalent to XR formulations[1][2] | Bioequivalent to IR[1] | Bioequivalent to IR[2] |
| Peak-to-Trough Fluctuation | Higher | Significantly less than IR[1] | 26% lower than IR[4] |
Delving into the Data: A Closer Look at Bioequivalence Studies
The development of extended-release formulations of topiramate was driven by the need to reduce the dosing frequency and minimize the fluctuations in plasma drug concentrations associated with the immediate-release version. These fluctuations can lead to an increased risk of side effects at peak concentrations and potential breakthrough seizures at trough concentrations.[3]
Bioequivalence studies are a cornerstone in the approval of generic and modified-release drug formulations. These studies are typically conducted in healthy adult volunteers under controlled conditions to compare the rate and extent of absorption of the test drug (e.g., an extended-release formulation) to that of a reference drug (e.g., the immediate-release formulation).
Experimental Protocol: A Representative Bioequivalence Study
The following protocol outlines a typical design for a bioequivalence study comparing immediate-release topiramate with an extended-release formulation, synthesized from multiple published studies.[5][6][7][8][9]
Study Design: A single-center, open-label, randomized, single-dose or steady-state, two-period, two-sequence crossover study.[5][7][8]
Study Population: Healthy, non-smoking male and female volunteers, typically between the ages of 18 and 55.[6][9] Subjects undergo a comprehensive health screening, including medical history, physical examination, and clinical laboratory tests, to ensure they are in good health.
Dosing and Administration: In a crossover design, each subject receives both the test (extended-release topiramate) and reference (immediate-release topiramate) formulations in a randomized order, separated by a washout period of at least 14 to 21 days to ensure complete elimination of the drug from the body before the next treatment period.[6] Dosing is typically administered after an overnight fast.
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For an immediate-release formulation, sampling might occur at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.[6][9] For an extended-release formulation, the sampling schedule would be extended to capture the prolonged absorption phase.
Analytical Method: The concentration of topiramate in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[7] This technique offers high sensitivity and specificity for quantifying drug levels.
Pharmacokinetic Analysis: The primary pharmacokinetic parameters—Cmax, Tmax, and AUC (from time zero to the last measurable concentration and extrapolated to infinity)—are calculated from the plasma concentration-time data for each subject and formulation.
Statistical Analysis: The bioequivalence between the two formulations is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (test/reference) of Cmax and AUC. For bioequivalence to be established, these 90% CIs must fall within the predetermined range of 80% to 125%.[1][8]
Visualizing the Process: A Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study designed to compare different formulations of a drug like topiramate.
References
- 1. neurology.org [neurology.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Pharmacokinetic-Equivalence-Between-Immediate-Release-Topiramate-and-USL255--A-Novel-Extended-Release-Formulation-of-Topiramate [aesnet.org]
- 4. A review of the efficacy and safety of extended-release topiramate in the adjunctive treatment for refractory partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topiramate Bioequivalence Study Brazil - Fast | MedPath [trial.medpath.com]
- 6. Bioequivalence Study of Topiramate Tablets 25mg Under Fed Conditions [ctv.veeva.com]
- 7. Pharmacokinetics and bioequivalence evaluation of two oral formulations of topiramate tablets in healthy Chinese male volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence of single 100-mg doses of two oral formulations of topiramate: an open-label, randomized-sequence, two-period crossover study in healthy adult male Mexican volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioequivalence Study of Torrent Pharmaceutical Ltd.'s Topiramate Tablets Under Fed Conditions | MedPath [trial.medpath.com]
A Comparative Guide to the Pharmacokinetic Profiles of Topiramate and Other Antiepileptic Drugs
This guide provides a detailed comparison of the pharmacokinetic profile of topiramate with other commonly prescribed antiepileptic drugs (AEDs), including carbamazepine, valproic acid, lamotrigine, and levetiracetam. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of topiramate and selected alternative AEDs. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | Topiramate | Carbamazepine | Valproic Acid | Lamotrigine | Levetiracetam |
| Bioavailability (%) | >80%[1][2][3] | 75-85%[4][5] | >90%[6][7] | ~98-100%[8][9] | >95%[10][11][12] |
| Time to Peak (Tmax) (hours) | 1-4[1][13] | 6-8[14] | Variable | 1-3[15] | ~1.3[10] |
| Plasma Protein Binding (%) | 9-17% (decreases with higher concentration)[1][2][13] | 70-80%[4][14] | 90-95% (saturable)[16] | ~55%[8][9] | <10%[11][17] |
| Volume of Distribution (Vd) (L/kg) | 0.6-0.8[3][13] | ~1.0[5][14] | Variable | 1.25-1.47[8] | 0.5-0.7[10] |
| Metabolism | ~20% (up to 50% with inducers); hydroxylation, hydrolysis, glucuronidation[2][3][13][18] | Extensive hepatic (CYP3A4); autoinduction[4][5][19] | Extensive hepatic (glucuronidation, beta-oxidation, CYP-mediated)[16][20][21] | Extensive hepatic (glucuronidation via UGTs)[9][15] | Minimal; primarily by hydrolysis in blood[10][17] |
| Elimination Half-life (t½) (hours) | 20-30 (monotherapy)[22][23] | 10-20 (multiple doses due to autoinduction)[14][19] | 10-16[6][16] | 24-35 (monotherapy)[8] | 6-8[11][24] |
| Excretion | ~70% unchanged in urine[2][3] | <5% unchanged in urine[14][25] | 1-3% unchanged in urine[6] | Primarily as metabolites in urine[9] | ~66% unchanged in urine[10][17] |
| Pharmacokinetics Linearity | Linear[1][2][3] | Dose-dependent[19] | Non-linear at higher doses | Linear[8][26] | Linear[10][17] |
| Key Drug Interactions | Induces CYP3A4 (mildly), inhibits CYP2C19. Clearance increased by enzyme-inducing AEDs (phenytoin, carbamazepine).[3][27] | Potent inducer of CYP enzymes (3A4, 2C9, 1A2), leading to numerous interactions.[14][25] | Inhibits CYP2C9 and UGTs, affecting metabolism of other AEDs (e.g., lamotrigine).[16] | Metabolism induced by phenytoin, carbamazepine; inhibited by valproic acid.[9] | Low potential for pharmacokinetic interactions.[10][17] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above relies on well-established experimental methodologies. A generalized protocol for a clinical pharmacokinetic study is outlined below.
Objective: To determine the single-dose or steady-state pharmacokinetic profile of an antiepileptic drug in healthy volunteers or patients.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers or patients with epilepsy is recruited. Inclusion and exclusion criteria are strictly defined.
-
Drug Administration: A single oral dose of the AED is administered. For steady-state studies, the drug is administered for a period sufficient to reach steady-state concentrations (typically 4-5 half-lives).[2]
-
Biological Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. Typical time points include 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Urine samples may also be collected over specific intervals.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -20°C or -80°C until analysis.
-
Bioanalytical Method: The concentration of the parent drug and its major metabolites in plasma and urine is quantified using a validated bioanalytical method. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and specificity.[28] Other methods include gas chromatography (GC) and immunoassays.[29]
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and elimination half-life.
Visualizations
Experimental Workflow for AED Quantification
The following diagram illustrates a typical workflow for the quantification of antiepileptic drugs in plasma samples using LC-MS/MS, a standard method in pharmacokinetic studies.[28]
Caption: Workflow for AED quantification in plasma via LC-MS/MS.
Comparative Metabolic Pathways
This diagram contrasts the metabolic pathways of topiramate, which undergoes limited metabolism, with valproic acid, which is extensively metabolized through multiple pathways.
Caption: Comparison of Topiramate and Valproic Acid metabolism.
References
- 1. cambridge.org [cambridge.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Valproic acid - Pharmacokinetics | PPTX [slideshare.net]
- 8. Lamotrigine: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Clinical pharmacokinetics of levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacokinetics-of-levetiracetam - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Portico [access.portico.org]
- 14. litfl.com [litfl.com]
- 15. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic profile of levetiracetam: toward ideal characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Clinical pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. The clinical pharmacokinetics of the newer antiepileptic drugs. Focus on topiramate, zonisamide and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A pharmacological and clinical review on topiramate, a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. sysrevpharm.org [sysrevpharm.org]
- 26. Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacokinetic interactions of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative effectiveness of Topiramate and other migraine prevention drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of topiramate against other prominent migraine prevention therapies. The analysis is based on recent systematic reviews, meta-analyses, and head-to-head clinical trials, with a focus on quantitative data and detailed experimental methodologies.
Executive Summary
Topiramate, an established antiepileptic drug, has demonstrated efficacy in migraine prophylaxis. However, its standing in the therapeutic landscape is evolving with the advent of newer drug classes, particularly the Calcitonin Gene-Related Peptide (CGRP) inhibitors. While topiramate remains a viable option, its tolerability profile often presents a significant clinical challenge. In direct comparisons, CGRP inhibitors have shown superior tolerability and, in some cases, better efficacy. Comparisons with older prophylactic agents like beta-blockers and antidepressants reveal comparable efficacy but differing side-effect profiles, which can influence treatment selection based on patient comorbidities and lifestyle.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing topiramate with other migraine preventive medications.
Table 1: Topiramate vs. CGRP Inhibitors (Erenumab and Atogepant)
| Outcome Measure | Topiramate | Erenumab (HER-MES Trial)[1][2] | Atogepant (TEMPLE Trial)[3][4][5] |
| Primary Endpoint | |||
| Discontinuation due to Adverse Events | 38.9% | 10.6% | 29.6% (Topiramate arm) vs. 12.1% (Atogepant arm) |
| Efficacy | |||
| ≥50% Reduction in Monthly Migraine Days (MMD) | 31.2% | 55.4% | 39.3% (Topiramate arm) vs. 64.1% (Atogepant arm) |
| Adverse Events | |||
| Common Adverse Events | Paresthesia, fatigue, nausea, hypoesthesia, somnolence[6] | (Not specified in detail in provided abstracts) | (Not specified in detail in provided abstracts) |
Table 2: Topiramate vs. Beta-Blockers (Propranolol)
| Outcome Measure | Topiramate (100 mg/day) | Propranolol (160 mg/day) |
| Primary Endpoint (TOP-PRO Study for Chronic Migraine) [7][8] | ||
| Mean Change in Migraine Days per 28 Days | -5.3 | -7.3 |
| Efficacy (Pediatric Migraine) [9] | ||
| ≥50% Reduction in Headache Days | 75.0% | 67.5% |
| Adverse Events [9] | Weight loss, fatigue, loss of appetite, paresthesias | Fatigue, hypotension, exercise-induced asthma |
Table 3: Topiramate vs. Antidepressants (Amitriptyline)
| Outcome Measure | Topiramate (up to 100 mg/day) | Amitriptyline (up to 100 mg/day) |
| Primary Endpoint (Non-inferiority Trial) [6] | ||
| Change in Mean Monthly Migraine Episodes | Non-inferior to amitriptyline | |
| Quality of Life [6] | Significant improvement in functional disability scores and some MSQ domains | |
| Body Weight [6] | Mean weight loss of 2.4 kg | Mean weight gain of 2.4 kg |
| Common Adverse Events [6] | Paresthesia (29.9%), fatigue (16.9%), somnolence (11.9%), hypoesthesia (10.7%), nausea (10.2%) | Dry mouth (35.5%), fatigue (24.3%), somnolence (17.8%), weight increase (13.6%) |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
HER-MES Trial (Erenumab vs. Topiramate)[1][2]
-
Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, parallel-group phase 4 trial.
-
Patient Population: Adults with at least 4 migraine days per month who were naïve to both erenumab and topiramate.
-
Intervention:
-
Erenumab group: Subcutaneous erenumab (70 mg or 140 mg per month) plus oral placebo for topiramate.
-
Topiramate group: Oral topiramate (titrated to a target dose of 50-100 mg/day) plus subcutaneous placebo for erenumab.
-
-
Primary Endpoint: The proportion of patients who discontinued the study medication due to an adverse event.
-
Key Secondary Endpoint: The proportion of patients achieving a ≥50% reduction from baseline in monthly migraine days during the last 3 months of the double-blind phase.
TEMPLE Trial (Atogepant vs. Topiramate)[3][4][5][10]
-
Study Design: A multicenter, randomized, double-blind, active-controlled phase 3 trial with a 24-week double-blind treatment period followed by a 52-week open-label extension.
-
Patient Population: 545 adult patients with a history of four or more migraine days per month.
-
Intervention:
-
Atogepant group: Atogepant 60 mg once daily.
-
Topiramate group: Topiramate titrated to the highest tolerated dose (50-100 mg/day). The titration phase was 6 weeks, followed by an 18-week maintenance phase.
-
-
Primary Endpoint: Treatment discontinuation due to adverse events.
-
Key Secondary Endpoints: Change from baseline in mean monthly migraine days and the percentage of patients achieving a ≥50% reduction in mean monthly migraine days.
TOP-PRO Study (Topiramate vs. Propranolol for Chronic Migraine)[7][8]
-
Study Design: A randomized, double-blind, controlled non-inferiority trial.
-
Patient Population: Chronic migraine patients aged 18 to 65 who were not on any preventive treatment.
-
Intervention:
-
Topiramate group: 100 mg/day.
-
Propranolol group: 160 mg/day.
-
-
Primary Efficacy Outcome: The mean change in migraine days per 28 days at the end of 24 weeks from baseline.
Topiramate vs. Amitriptyline Non-inferiority Trial[6]
-
Study Design: A 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group non-inferiority study.
-
Patient Population: Adults with 3 to 12 migraines per month.
-
Intervention:
-
Initial dose of 25 mg/day of either topiramate or amitriptyline, titrated to a maximum of 100 mg/day (or the maximum tolerated dose).
-
-
Primary Efficacy Outcome: The change from baseline in the mean monthly number of migraine episodes.
-
Secondary Efficacy Variables: Changes in the mean monthly rate of days with migraine, headache, and acute abortive medication use, as well as migraine duration and severity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical clinical trial workflow for migraine prevention studies.
References
- 1. Erenumab versus topiramate for the prevention of migraine - a randomised, double-blind, active-controlled phase 4 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erenumab versus topiramate for the prevention of migraine – a randomised, double-blind, active-controlled phase 4 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. drugtopics.com [drugtopics.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Topiramate versus amitriptyline in migraine prevention: a 26-week, multicenter, randomized, double-blind, double-dummy, parallel-group noninferiority trial in adult migraineurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TOP-PRO study: A randomized double-blind controlled trial of topiramate versus propranolol for prevention of chronic migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. msjonline.org [msjonline.org]
Safety Operating Guide
Proper Disposal of 2,3-Desisopropylidene Topiramate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like 2,3-Desisopropylidene Topiramate, a metabolite of Topiramate, are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the proper disposal of this compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. For Topiramate, the parent compound, the SDS indicates that it may cause skin and eye irritation, and may be harmful if swallowed.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, should be worn at all times when handling the compound.[1][2][3][4] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][3][4]
In the event of a spill, the area should be evacuated until any dust settles. The spilled material should be swept up or vacuumed into a suitable, labeled container for disposal.[4][5] Surfaces and contaminated equipment should be decontaminated by scrubbing with alcohol.[1]
Step-by-Step Disposal Protocol
As specific disposal protocols for this compound are not publicly available, the following procedure is based on general best practices for the disposal of pharmaceutical research compounds and information available for the parent compound, Topiramate.
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weighing boats, spatulas), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: Items with trace contamination, such as glassware and plasticware, should be decontaminated if possible or disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container for hazardous materials.
-
-
Containerization and Labeling:
-
All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
Each container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.
-
-
Storage:
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Disposal:
-
Primary Recommended Method: Incineration. The standard and recommended disposal method for Topiramate and its derivatives is incineration by a licensed hazardous waste disposal company.[6] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Contacting a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed waste disposal service.[1] These services are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system.[2]
-
Waste Stream Management
The following table summarizes the different types of waste that may be generated and their appropriate disposal streams.
| Waste Type | Description | Disposal Stream |
| Solid Chemical Waste | Unused/expired this compound, contaminated weighing paper, etc. | Labeled Hazardous Solid Waste Container for Incineration |
| Liquid Chemical Waste | Solutions containing this compound. | Labeled Hazardous Liquid Waste Container for Incineration |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with the compound. | Sharps Container for Hazardous Waste |
| Contaminated Labware | Glassware, plasticware with trace contamination. | Decontaminate if possible, or dispose of in the Hazardous Solid Waste Container. |
| Contaminated PPE | Used gloves, disposable lab coats, etc. | Labeled Hazardous Solid Waste Container |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Chemical Degradation Considerations
While no specific chemical deactivation protocols for this compound are documented, studies on the parent compound, Topiramate, indicate that it undergoes hydrolysis in aqueous solutions, particularly at a higher pH.[6] The degradation products include sulfamic and sulfuric acids.[6] However, attempting to neutralize the compound in the laboratory without a validated protocol is not recommended. Such procedures could generate unknown byproducts and may not lead to complete deactivation, posing potential safety and environmental risks. Therefore, the most prudent approach is to treat the compound as a stable chemical entity and dispose of it via incineration.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 2,3-Desisopropylidene Topiramate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2,3-Desisopropylidene Topiramate. Given the limited toxicological data available for this specific intermediate, a conservative approach based on the principles of handling potentially potent pharmaceutical compounds is recommended.
Risk Assessment and Control Banding
Due to the absence of comprehensive hazard data for this compound, a qualitative risk assessment approach known as "control banding" is advised.[1][2][3][4][5] This methodology assigns a compound to a hazard category and prescribes a corresponding set of safety controls, even with limited toxicological information. For novel or uncharacterized pharmaceutical intermediates like this, it is prudent to treat them as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure during the handling of this compound.[6] The following table summarizes the recommended PPE based on the potential risks associated with handling active pharmaceutical ingredient (API) intermediates.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978).[7] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes and airborne particles. |
| Lab Coat/Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, depending on the scale of work and potential for aerosolization. | Minimizes the risk of inhaling airborne particles, especially when handling the solid compound. |
| Footwear | Closed-toe shoes, with shoe covers if there is a risk of spills. | Protects feet from spills and contamination. |
Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area with restricted access, such as a chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate local exhaust ventilation to control airborne concentrations.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible. A spill kit containing appropriate absorbent materials should be available.
2. Step-by-Step Handling Procedure:
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that the designated handling area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a containment system (e.g., fume hood, glove box).
-
Use tools and techniques that minimize dust generation, such as using a spatula instead of pouring.
-
-
Post-Handling:
-
Carefully remove the outer pair of gloves and dispose of them as chemical waste.
-
Wipe down all surfaces in the work area with an appropriate cleaning agent.
-
Remove remaining PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, wipes, disposable gowns) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[8]
2. Disposal Method:
-
All waste containing this compound should be disposed of as hazardous chemical waste.
-
The primary recommended disposal method for pharmaceutical waste is high-temperature incineration by a licensed waste disposal contractor.[9]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Control Banding in the Pharmaceutical Industry | Semantic Scholar [semanticscholar.org]
- 2. Control banding - Wikipedia [en.wikipedia.org]
- 3. ftp.cdc.gov [ftp.cdc.gov]
- 4. CCOHS: Control Banding [ccohs.ca]
- 5. What is Control Banding? | Chemscape Safety Technologies Inc. [chemscape.com]
- 6. lindstromgroup.com [lindstromgroup.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
